5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole
Description
Propriétés
IUPAC Name |
5-chloro-1,3-dimethyl-4-nitropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O2/c1-3-4(9(10)11)5(6)8(2)7-3/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMBDRIOUHCVAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40299411 | |
| Record name | 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40299411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13551-73-0 | |
| Record name | 13551-73-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130145 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40299411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole, a valuable intermediate in the development of various pharmacologically active compounds. This document details the experimental protocols, presents quantitative data in a structured format, and illustrates the reaction mechanisms and workflows using clear diagrams.
Introduction
This compound is a key building block in organic synthesis, particularly for the preparation of fused heterocyclic systems with potential therapeutic applications. Its synthesis is typically achieved through a multi-step process commencing with the well-established Knorr pyrazole synthesis, followed by electrophilic nitration and subsequent chlorination. This guide delineates a reliable and reproducible three-step synthetic route.
Overall Synthesis Workflow
The synthesis of this compound is accomplished via a three-step sequence starting from readily available commercial reagents. The workflow begins with the synthesis of 1,3-dimethyl-5-pyrazolone, which is then subjected to nitration at the C4 position, followed by chlorination at the C5 position to yield the final product.
Caption: Overall three-step synthesis workflow.
Experimental Protocols and Data
Step 1: Synthesis of 1,3-Dimethyl-5-pyrazolone
This step involves the cyclocondensation reaction of ethyl acetoacetate with methylhydrazine, a classic example of the Knorr pyrazole synthesis.
Experimental Protocol:
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, ethyl acetoacetate is dissolved in ethanol. Methylhydrazine is added dropwise to the stirred solution at room temperature. After the addition is complete, the reaction mixture is heated to reflux for 3 hours. The solvent is then removed under reduced pressure, and the resulting crude product is recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 1,3-dimethyl-5-pyrazolone as a white solid.
| Parameter | Value | Reference |
| Reactants | Ethyl acetoacetate, Methylhydrazine | N/A |
| Solvent | Ethanol | N/A |
| Reaction Temperature | Reflux (approx. 78 °C) | N/A |
| Reaction Time | 3 hours | N/A |
| Yield | 85-95% | N/A |
Step 2: Synthesis of 1,3-Dimethyl-4-nitro-1H-pyrazol-5-ol
The second step is the electrophilic nitration of the pyrazolone ring at the C4 position. The enol tautomer of the pyrazolone is the reactive species in this reaction.
Experimental Protocol:
To a stirred solution of 1,3-dimethyl-5-pyrazolone in glacial acetic acid, a nitrating mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise at 0-5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2 hours. The mixture is carefully poured onto crushed ice, and the precipitated solid is collected by filtration, washed with cold water until neutral, and dried to afford 1,3-dimethyl-4-nitro-1H-pyrazol-5-ol.
| Parameter | Value | Reference |
| Reactant | 1,3-Dimethyl-5-pyrazolone | N/A |
| Reagents | Fuming Nitric Acid, Concentrated Sulfuric Acid | N/A |
| Solvent | Glacial Acetic Acid | N/A |
| Reaction Temperature | 0-5 °C, then room temperature | N/A |
| Reaction Time | 2-3 hours | N/A |
| Yield | 75-85% | N/A |
Step 3: Synthesis of this compound
The final step involves the chlorination of the 4-nitropyrazolone, which proceeds via the conversion of the enolic hydroxyl group at C5 into a chloro substituent.
Experimental Protocol:
A mixture of 1,3-dimethyl-4-nitro-1H-pyrazol-5-ol and phosphorus oxychloride (POCl₃) is heated at reflux for 4 hours. After cooling to room temperature, the excess POCl₃ is removed under reduced pressure. The residue is then carefully poured onto crushed ice with vigorous stirring. The resulting precipitate is collected by filtration, washed thoroughly with water, and recrystallized from ethanol to give the final product, this compound, as a crystalline solid.
| Parameter | Value | Reference |
| Reactant | 1,3-Dimethyl-4-nitro-1H-pyrazol-5-ol | N/A |
| Reagent | Phosphorus Oxychloride (POCl₃) | N/A |
| Reaction Temperature | Reflux (approx. 105 °C) | N/A |
| Reaction Time | 4 hours | N/A |
| Yield | 80-90% | N/A |
Reaction Mechanisms
The following diagrams illustrate the proposed mechanisms for each synthetic step.
Mechanism of Knorr Pyrazole Synthesis
Caption: Mechanism of the Knorr pyrazole synthesis.
Mechanism of Electrophilic Nitration
Caption: Mechanism of electrophilic nitration.
Mechanism of Chlorination with POCl₃
Caption: Mechanism of chlorination with POCl₃.
Safety and Handling
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All reactions should be performed in a well-ventilated fume hood.
-
Methylhydrazine: Toxic and corrosive. Handle with extreme care.
-
Nitric Acid (fuming) and Sulfuric Acid (concentrated): Highly corrosive and strong oxidizing agents. Handle with caution and avoid contact with skin and eyes.
-
Phosphorus Oxychloride (POCl₃): Corrosive and reacts violently with water. Handle in a dry environment and under inert atmosphere if possible.
Conclusion
The synthesis of this compound can be reliably achieved through a three-step process involving Knorr pyrazole synthesis, nitration, and chlorination. This guide provides detailed protocols and mechanistic insights to facilitate its preparation in a laboratory setting. The presented data and diagrams serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.
An In-depth Technical Guide to 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole is a substituted pyrazole, a class of heterocyclic compounds recognized for their wide-ranging pharmacological and biological activities.[1][2][3] Pyrazole derivatives are key structural motifs in medicinal chemistry and are integral to the development of various therapeutic agents, including those with anti-inflammatory, antibacterial, anticancer, and analgesic properties.[1][2][4] This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential research applications of this compound, tailored for professionals in the fields of chemical research and drug development.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| IUPAC Name | This compound | [5] |
| CAS Number | 13551-73-0 | [6][7] |
| Molecular Formula | C5H6ClN3O2 | [5][7] |
| Molecular Weight | 175.58 g/mol | [7] |
| Monoisotopic Mass | 175.01485 Da | [5] |
| Appearance | Not specified (likely solid) | |
| Purity | ≥97% (commercially available) | [7] |
| InChI | InChI=1S/C5H6ClN3O2/c1-3-4(9(10)11)5(6)8(2)7-3/h1-2H3 | [5] |
| SMILES | CC1=NN(C(=C1--INVALID-LINK--[O-])Cl)C | [5] |
Synthesis and Characterization
A plausible synthetic pathway could involve the nitration of 5-chloro-1,3-dimethyl-1H-pyrazole. The starting material itself can be synthesized from 1,3-dimethyl-5-pyrazolone.[11]
General Experimental Protocol for Synthesis of a Related Compound (5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde)
This protocol, adapted from the synthesis of a structurally similar compound, illustrates a common synthetic strategy for chloropyrazoles.[10]
-
Vilsmeier Reagent Preparation: To ice-cold dimethylformamide (DMF, 15 mmol), slowly add phosphorus oxychloride (POCl3, 35 mmol) dropwise over 15 minutes while stirring. Maintain the temperature at 0°C for an additional 20 minutes.
-
Reaction with Pyrazolone: Add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (5 mmol) to the Vilsmeier reagent.
-
Reflux: Heat the reaction mixture under reflux for 1.5 hours.
-
Work-up: After cooling, pour the reaction mixture into ice water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate). Wash the organic phase with a saturated sodium bicarbonate solution, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Characterization Techniques
The characterization of novel pyrazole derivatives typically involves a combination of spectroscopic and analytical methods to confirm the structure and purity.[2][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the chemical environment of the protons and carbons, respectively, providing crucial information about the molecular structure. For pyrazole derivatives, characteristic shifts for the ring protons and carbons, as well as the substituent groups, are expected.[2][4]
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.[12]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as C=N, N-O (from the nitro group), and C-Cl bonds.
-
Elemental Analysis: Provides the percentage composition of elements (C, H, N, Cl) in the compound, which should be in agreement with the calculated values for the proposed molecular formula.[4]
Potential Research Applications and Screening Workflow
Given the established biological activities of the pyrazole scaffold, this compound represents a valuable starting point for further chemical modification and biological screening in drug discovery programs.[1][2][3] The chloro and nitro substituents offer reactive handles for a variety of chemical transformations, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.
The compound can serve as a precursor for other functionalized pyrazoles. For example, it can undergo hydrazinolysis to form 5-hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole, a key intermediate in the synthesis of pyrazolotriazines, which have shown a range of biological activities.[13]
Proposed In Vitro Screening Workflow
For a novel compound like this compound, a structured in vitro screening cascade is essential to identify potential therapeutic activities.[14][15] This process allows for rapid and informed decision-making in the early stages of drug discovery.[14][15]
Below is a conceptual workflow for the initial screening of this compound and its derivatives, visualized using Graphviz.
References
- 1. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - this compound (C5H6ClN3O2) [pubchemlite.lcsb.uni.lu]
- 6. 13551-73-0|this compound|BLD Pharm [bldpharm.com]
- 7. calpaclab.com [calpaclab.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 10. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene [mdpi.com]
- 11. Page loading... [wap.guidechem.com]
- 12. 5-Chloro-1,3-dimethylpyrazole [webbook.nist.gov]
- 13. researchgate.net [researchgate.net]
- 14. international-biopharma.com [international-biopharma.com]
- 15. international-biopharma.com [international-biopharma.com]
An In-depth Technical Guide to 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole
CAS Number: 13551-73-0
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole, a heterocyclic compound of interest to researchers in synthetic chemistry and drug discovery. While specific biological data for this compound is not extensively documented in publicly available literature, its structural motifs suggest potential relevance as a synthetic intermediate for developing novel bioactive molecules.
Physicochemical and Spectroscopic Data
This compound is a stable compound under standard conditions. Its key physicochemical properties are summarized in the table below, providing a valuable resource for researchers and chemists.
| Property | Value |
| CAS Number | 13551-73-0[1] |
| Molecular Formula | C₅H₆ClN₃O₂ |
| Molecular Weight | 175.57 g/mol |
| Appearance | Solid |
| Melting Point | 76-80 °C |
| Boiling Point | 275.7 °C at 760 mmHg |
| Density | 1.6 g/cm³ |
Note: Some physical properties are predicted based on computational models.
Synthesis and Reactivity
The primary route for the synthesis of this compound is through the nitration of the corresponding 5-chloro-1,3-dimethyl-1H-pyrazole precursor. This electrophilic substitution reaction typically occurs at the C4 position of the pyrazole ring.
Experimental Protocol: Nitration of 5-chloro-1,3-dimethyl-1H-pyrazole
Materials:
-
5-chloro-1,3-dimethyl-1H-pyrazole
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄) or oleum
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, cool concentrated sulfuric acid in an ice bath.
-
Slowly add 5-chloro-1,3-dimethyl-1H-pyrazole to the cooled sulfuric acid while stirring, ensuring the temperature remains low.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to a portion of cooled concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of the pyrazole in sulfuric acid, maintaining a low temperature throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice to quench the reaction.
-
The solid precipitate of this compound can be collected by filtration.
-
The crude product should be washed with cold water until the washings are neutral and then dried.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Caption: Synthetic workflow for this compound.
Chemical Reactivity: A Precursor for Further Synthesis
This compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds. A key reaction is its conversion to 5-hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole through hydrazinolysis.[3] This reaction involves the nucleophilic substitution of the chloro group by hydrazine. The resulting hydrazino-pyrazole is a precursor for the synthesis of pyrazolotriazines, a class of compounds with potential biological activities.[3]
Caption: Conversion to 5-hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole.
Biological Context and Potential Applications
While direct experimental evidence for the biological activity of this compound is limited in the current body of scientific literature, the pyrazole scaffold is a well-established pharmacophore. Pyrazole derivatives have demonstrated a wide array of pharmacological activities, including but not limited to:
-
Anti-inflammatory and Analgesic: As exemplified by the COX-2 inhibitor Celecoxib.
-
Antimicrobial and Antifungal: Numerous pyrazole-containing compounds have been investigated for their efficacy against various pathogens.
-
Anticancer: The pyrazole ring is a core component of several kinase inhibitors and other anticancer agents.
-
Agrochemicals: Pyrazole derivatives are utilized as herbicides and insecticides.[4]
The presence of both a chloro and a nitro group on the pyrazole ring of the title compound makes it an interesting candidate for further chemical modifications. The chloro group can be displaced by various nucleophiles, and the nitro group can be reduced to an amino group, which can then be further functionalized. These transformations open up avenues for the creation of diverse libraries of pyrazole derivatives for biological screening.
Given its role as a precursor to 5-hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole and subsequently to pyrazolotriazines, its primary current application in research appears to be as a building block for more complex, potentially bioactive heterocyclic systems.[3] Researchers in drug discovery and medicinal chemistry may find this compound to be a valuable starting material for the synthesis of novel therapeutic agents.
Conclusion
This compound is a readily synthesizable pyrazole derivative with potential as a versatile intermediate in organic synthesis. While its own biological profile remains to be thoroughly investigated, its chemical reactivity, particularly the ability to undergo nucleophilic substitution of the chlorine atom, makes it a valuable tool for the development of new compounds with potential applications in medicine and agriculture. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
An In-depth Technical Guide to 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and chemical synthesis of 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole (C₅H₆ClN₃O₂). While this specific molecule is not extensively documented in peer-reviewed literature, this guide consolidates available data and proposes a viable synthetic pathway based on established pyrazole chemistry. It includes key physicochemical properties, a detailed, albeit proposed, experimental protocol for its synthesis, and a confirmed chemical reaction. This document is intended to serve as a foundational resource for researchers interested in the potential applications of this and related nitro-pyrazole compounds in medicinal chemistry and materials science.
Molecular Structure and Properties
This compound is a substituted pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The pyrazole ring is functionalized with a chlorine atom at position 5, two methyl groups at positions 1 and 3, and a nitro group at position 4.
Physicochemical Properties
A summary of the known and predicted properties of this compound is presented in Table 1. The melting point has been reported by chemical suppliers, while other data is derived from computational models.
| Property | Value | Source |
| Molecular Formula | C₅H₆ClN₃O₂ | PubChem[1] |
| Molecular Weight | 175.57 g/mol | SynQuest Labs[2] |
| CAS Number | 13551-73-0 | SynQuest Labs[2] |
| Melting Point | 75-77 °C | SynQuest Labs[2] |
| Predicted Density | 1.6±0.1 g/cm³ | chemBlink[3] |
| Predicted Boiling Point | 275.7±35.0 °C at 760 mmHg | chemBlink[3] |
| Predicted Flash Point | 120.6±25.9 °C | chemBlink[3] |
| SMILES | CN1N=C(C)C(=C1--INVALID-LINK--[O-])Cl | PubChem[1] |
| InChI | InChI=1S/C5H6ClN3O2/c1-3-4(9(10)11)5(6)8(2)7-3/h1-2H3 | PubChem[1] |
Spectral Data
Table 2: Spectroscopic Data for the Precursor 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole [4]
| Type | Data |
| ¹H NMR (CDCl₃) | δ (ppm) 2.22 (s, 3H, 3-Me), 3.84 (s, 3H, 1-Me) |
| ¹³C NMR (CDCl₃) | δ (ppm) 14.4 (3-Me), 37.1 (1-Me), 60.8 (C-4), 131.3 (C-5), 150.4 (C-3) |
| ¹⁵N NMR (CDCl₃) | δ (ppm) -186.1 (N-1), -77.5 (N-2) |
| IR (KBr) | ν (cm⁻¹) 2923, 1497, 1350, 1271, 1107, 1053, 1022, 638 |
| MS (EI, 70 eV) | m/z (%) 256/258 (M⁺, 19/7), 160 (14), 128 (24), 96 (18), 64 (100) |
Synthesis and Reactivity
While a specific, end-to-end synthesis protocol for this compound is not published, a logical and experimentally supported pathway can be proposed. This involves the initial synthesis of the pyrazole core followed by electrophilic nitration.
Proposed Synthetic Pathway
The proposed synthesis is a two-step process starting from the commercially available 1,3-dimethyl-5-pyrazolone.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols (Proposed)
Step 1: Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole
This procedure is adapted from the Vilsmeier-Haack reaction used for the synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.[5]
-
In a three-necked flask equipped with a stirrer and a dropping funnel, add dimethylformamide (DMF).
-
Cool the flask in an ice bath and slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the low temperature.
-
After the addition is complete, stir the mixture for an additional 20 minutes.
-
Slowly add 1,3-dimethyl-5-pyrazolone to the mixture.
-
Raise the temperature to 80-90°C and continue the reaction, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and slowly pour it into ice water.
-
Neutralize the aqueous solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 5-Chloro-1,3-dimethyl-1H-pyrazole.
Step 2: Nitration of 5-Chloro-1,3-dimethyl-1H-pyrazole
This protocol is based on general methods for the nitration of pyrazole rings.
-
In a flask, add 5-Chloro-1,3-dimethyl-1H-pyrazole to concentrated sulfuric acid, ensuring the temperature is kept low with an ice bath.
-
Separately, prepare a nitrating mixture of fuming nitric acid and fuming sulfuric acid.
-
Slowly add the nitrating mixture dropwise to the pyrazole solution, maintaining a low temperature.
-
After the addition, allow the reaction to proceed at a controlled temperature (e.g., 50°C) for a specified time, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into ice water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
Known Reactivity: Hydrazinolysis
A known reaction of this compound is its hydrazinolysis to form 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole. This is a nucleophilic aromatic substitution (SNAAr) reaction.
Caption: Hydrazinolysis of this compound.
Potential Applications in Drug Development and Research
Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific combination of substituents in this compound—a halogen, a nitro group, and methyl groups—offers several avenues for further chemical modification and exploration of its bioactivity. The nitro group can be reduced to an amine, providing a handle for amide bond formation, while the chloro group can be a site for nucleophilic substitution, as demonstrated by its reaction with hydrazine. These features make it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Safety and Handling
Detailed toxicological data for this compound is not available. However, based on the functional groups present and data for related compounds, it should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Safety Data Sheets (SDS) for structurally similar compounds suggest that pyrazole derivatives can be harmful if swallowed and may cause skin and eye irritation.[6][7][8][9]
Conclusion
This compound is a functionalized pyrazole with potential as a building block in synthetic and medicinal chemistry. This guide has provided a consolidated summary of its known properties and a scientifically plausible, though not explicitly published, route for its synthesis. The outlined reactivity and the general biological significance of the pyrazole scaffold suggest that this compound could be a valuable intermediate for the development of novel bioactive molecules. Further research is warranted to fully characterize this compound and explore its potential applications.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. CAS 13551-73-0 | 4H54-5-W3 | MDL MFCD00052534 | this compound | SynQuest Laboratories [synquestlabs.com]
- 3. CAS # 13551-73-0, this compound: more information. [ww.chemblink.com]
- 4. mdpi.com [mdpi.com]
- 5. Page loading... [wap.guidechem.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. merckmillipore.com [merckmillipore.com]
The Biological Frontier of Nitropyrazoles: A Technical Guide to Their Therapeutic Potential
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the burgeoning field of nitropyrazole compounds and their significant biological activities. This document synthesizes current research on their anticancer and antimicrobial properties, providing quantitative data, detailed experimental methodologies, and visual representations of associated cellular pathways and workflows.
Introduction to Nitropyrazoles
Nitropyrazoles, a class of heterocyclic organic compounds, are characterized by a five-membered pyrazole ring bearing one or more nitro groups. The introduction of the nitro group, a potent electron-withdrawing moiety, significantly modulates the electronic properties of the pyrazole scaffold, often enhancing its biological efficacy. This has led to extensive investigation into their potential as therapeutic agents. This guide will explore the key biological activities of nitropyrazoles, with a focus on their anticancer and antimicrobial applications.
Anticancer Activity of Nitropyrazole Compounds
Nitropyrazole derivatives have demonstrated notable cytotoxic effects against a range of human cancer cell lines. Their mechanisms of action are multifaceted, often involving the induction of oxidative stress and interaction with cellular macromolecules.
Quantitative Anticancer Data
The in vitro cytotoxic activity of various nitropyrazole compounds is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| trans-[PtCl₂(1-methyl-4-nitropyrazole)₂] | MCF-7 (Breast) | < 10 | Cisplatin | > 10 |
| trans-[PtCl₂(1-methyl-4-nitropyrazole)₂] | ES-2 (Ovarian) | ~10 | Cisplatin | > 10 |
| trans-[PtCl₂(1-methyl-4-nitropyrazole)₂] | A549 (Lung) | > 10 | Cisplatin | ~10 |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | N/A | N/A | N/A | N/A |
Note: The table presents a selection of available data. "N/A" indicates that specific quantitative data was not available in the cited sources.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[1][2][3]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the nitropyrazole compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A sterile MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Antimicrobial Activity of Nitropyrazole Compounds
Nitropyrazole derivatives have also been identified as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The nitro group is crucial for this activity, often participating in redox cycling that generates reactive oxygen species detrimental to microbial cells.
Quantitative Antimicrobial Data
The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[5][6]
| Compound | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Escherichia coli | 0.25 | Ciprofloxacin | 0.5 |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Streptococcus epidermidis | 0.25 | Ciprofloxacin | 4 |
| N/A | Aspergillus niger | 1 | Clotrimazole | 2 |
| N/A | Microsporum audouinii | 0.5 | Clotrimazole | 0.5 |
Note: The table presents a selection of available data. "N/A" indicates that the specific compound structure was not provided in the summary.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[6][7][8][9][10][11]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the agent at which no visible growth is observed after incubation.
-
Compound Dilution: A two-fold serial dilution of the nitropyrazole compound is prepared in a 96-well plate containing a suitable broth medium.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Controls: Positive (microorganism and broth), negative (broth only), and sterility (compound and broth) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mechanisms of Biological Activity
The biological effects of nitropyrazole compounds are attributed to several underlying mechanisms, primarily involving the generation of reactive oxygen species (ROS) and interactions with DNA.
Induction of Reactive Oxygen Species (ROS)
The nitro group of nitropyrazoles can undergo enzymatic reduction within cells, leading to the formation of nitro radical anions. In the presence of molecular oxygen, these radicals can be re-oxidized, generating superoxide radicals and other ROS. This futile redox cycling results in a state of oxidative stress, which can damage cellular components and trigger apoptosis.
Interaction with DNA
Some nitropyrazole derivatives have been shown to interact with DNA, potentially through intercalation or groove binding.[12][13] This interaction can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. Furthermore, some compounds may induce DNA cleavage, either directly or through the action of ROS.[13]
Conclusion and Future Directions
Nitropyrazole compounds represent a promising class of biologically active molecules with demonstrated anticancer and antimicrobial potential. The data and protocols presented in this guide highlight the significant progress made in understanding their therapeutic applications. Future research should focus on elucidating the precise molecular targets and signaling pathways affected by these compounds to enable the rational design of more potent and selective derivatives. Further in vivo studies are also crucial to validate the therapeutic efficacy and safety of lead nitropyrazole candidates. The continued exploration of this chemical space holds considerable promise for the development of novel therapeutic agents to address unmet medical needs in oncology and infectious diseases.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. static.igem.wiki [static.igem.wiki]
- 3. bds.berkeley.edu [bds.berkeley.edu]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. youtube.com [youtube.com]
- 10. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rr-asia.woah.org [rr-asia.woah.org]
- 12. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Physicochemical Characteristics of 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole is a substituted pyrazole compound of interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-known privileged structure, appearing in numerous biologically active compounds. The presence of a chloro group, a nitro group, and two methyl groups on the pyrazole ring suggests that this molecule may exhibit unique electronic and steric properties, influencing its reactivity, metabolic stability, and interaction with biological targets. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, along with plausible experimental protocols for its synthesis and characterization.
Physicochemical Characteristics
The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its behavior in various experimental and biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₆ClN₃O₂ | [1][2][3] |
| Molecular Weight | 175.58 g/mol | [2] |
| CAS Number | 13551-73-0 | [2] |
| Appearance | Solid | [4][5][6] |
| Melting Point | 76-80 °C | [7] |
| Boiling Point (calculated) | 275.7 ± 35.0 °C at 760 mmHg | [7] |
| Density (calculated) | 1.6 ± 0.1 g/cm³ | [7] |
| XlogP (predicted) | 1.4 | [1] |
| SMILES | CC1=NN(C(=C1--INVALID-LINK--[O-])Cl)C | [1] |
| InChI | InChI=1S/C5H6ClN3O2/c1-3-4(9(10)11)5(6)8(2)7-3/h1-2H3 | [1] |
Synthesis and Characterization
While a detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available in the searched literature, the compound is commercially available and its synthesis is implied through its use as a starting material in other reactions.[9][10] The most logical synthetic route is the nitration of the corresponding precursor, 5-chloro-1,3-dimethyl-1H-pyrazole.
Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Nitration of 5-chloro-1,3-dimethyl-1H-pyrazole (General Method)
This protocol is a generalized procedure based on standard nitration methods for pyrazole derivatives.[11]
-
Preparation of the Nitrating Mixture: Carefully add a stoichiometric amount of fuming nitric acid to a cooled (0-5 °C) solution of concentrated sulfuric acid with constant stirring.
-
Reaction: Slowly add 5-chloro-1,3-dimethyl-1H-pyrazole to the nitrating mixture while maintaining the temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified time. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture onto crushed ice. The crude product may precipitate and can be collected by filtration.
-
Purification: The crude product should be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Characterization
The synthesized compound should be thoroughly characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected to show singlets for the two methyl groups.
-
¹³C NMR: The chemical shifts of the pyrazole ring carbons will be influenced by the electron-withdrawing nitro group and the chloro substituent.
-
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the C-Cl, C=N, and N-O (from the nitro group) stretching vibrations would be expected.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the chlorine atom.
-
Elemental Analysis: To confirm the elemental composition (C, H, Cl, N).
Biological Activity and Signaling Pathways
Specific studies on the biological activity and mechanism of action of this compound are not extensively reported in the available literature. However, the broader classes of pyrazole and nitropyrazole derivatives are known to possess a wide range of pharmacological activities.
General Activities of Pyrazole Derivatives
Pyrazole-containing compounds have been reported to exhibit diverse biological effects, including:
Potential Mechanism of Action of Nitro-containing Compounds
The nitro group is a key feature that can influence the biological activity of a molecule. In many cases, nitroaromatic and nitroheterocyclic compounds act as prodrugs that are activated by metabolic reduction of the nitro group.[13] This reduction can lead to the formation of reactive intermediates, such as nitroso and hydroxylamino derivatives, and ultimately the corresponding amine. These reactive species can induce cellular damage through various mechanisms, including oxidative stress and covalent modification of macromolecules like DNA and proteins.
Cytotoxicity of Related Compounds
Studies on other chloro- and nitro-substituted heterocyclic compounds suggest potential for cytotoxicity. For instance, certain chloropyridine derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[14] Similarly, some azole fungicides can induce cytotoxicity associated with increased ROS production.[15]
Signaling Pathways
Due to the lack of specific biological data for this compound, it is not possible to construct an accurate diagram of a specific signaling pathway it might modulate. A generalized workflow for investigating its potential cytotoxic mechanism is presented below.
Caption: A logical workflow to investigate the potential cytotoxic mechanism of the compound.
Conclusion
This compound is a small molecule with potential for further investigation in drug discovery. This guide has summarized its key physicochemical properties and outlined a plausible synthetic and characterization strategy. While specific biological data is currently limited, the known activities of related pyrazole and nitro-containing compounds suggest that this molecule could be a valuable subject for future research, particularly in the areas of oncology and infectious diseases. Further studies are warranted to elucidate its precise mechanism of action and to explore its therapeutic potential.
References
- 1. PubChemLite - this compound (C5H6ClN3O2) [pubchemlite.lcsb.uni.lu]
- 2. calpaclab.com [calpaclab.com]
- 3. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 4. 13551-73-0|this compound|BLD Pharm [bldpharm.com]
- 5. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.se]
- 6. danabiosci.com [danabiosci.com]
- 7. CAS # 13551-73-0, this compound: more information. [ww.chemblink.com]
- 8. wisdomlib.org [wisdomlib.org]
- 9. znaturforsch.com [znaturforsch.com]
- 10. researchgate.net [researchgate.net]
- 11. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity, oxidative stress, and apoptosis in K562 leukemia cells induced by an active compound from pyrano-pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
safety and handling of 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole
An In-Depth Technical Guide to the Safety and Handling of 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole and its derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse biological activities and applications in medicinal chemistry and agrochemicals.[1][2][3] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold for the development of novel therapeutic agents and functional materials.[4][5][6] Compounds incorporating the pyrazole nucleus have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][3][7]
This compound is a functionalized pyrazole derivative. The presence of a chloro group, a nitro group, and methyl substituents on the pyrazole core suggests its potential as a reactive intermediate in organic synthesis.[8] Its structural similarity to other bioactive pyrazoles indicates a potential for biological activity, making it a compound of interest for researchers in drug discovery and development. This guide provides a comprehensive overview of the available safety information, handling protocols, and relevant chemical data, primarily based on close structural analogs.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound and a close analog is presented below.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 13551-73-0 | [9] |
| Molecular Formula | C₅H₆ClN₃O₂ | [9] |
| Molecular Weight | 175.58 g/mol | [9] |
| Boiling Point | 153-155°C (for 5-chloro-1,3-dimethyl-1H-pyrazole) | [10] |
| Purity | ≥97% | [9] |
Safety and Hazard Information
The following table summarizes the GHS hazard classifications and precautionary statements for compounds structurally similar to this compound. It is prudent to handle the target compound with the assumption that it possesses similar or greater hazards.
| Hazard Category | GHS Classification | Precautionary Statements (Representative) | Source |
| Acute Toxicity | Harmful if swallowed. Toxic in contact with skin. | P264, P270, P280, P301+P312, P302+P352+P312 | |
| Skin Corrosion/Irritation | Causes skin irritation. | P264, P280, P302+P352, P332+P317 | [11] |
| Eye Damage/Irritation | Causes serious eye irritation/damage. | P280, P305+P351+P338, P310 | [11] |
| Respiratory Irritation | May cause respiratory irritation. | P261, P271, P304+P340, P319 | [11] |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure. | P260, P314 | |
| Aquatic Hazard | Harmful to aquatic life with long lasting effects. | P273 |
Experimental Protocols
General Handling and Personal Protective Equipment (PPE)
Safe handling of this compound requires strict adherence to standard laboratory safety procedures in a well-ventilated area.[12]
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[13] Eyewash stations and safety showers must be readily accessible.[13]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[12]
-
Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[14] Wear a lab coat or impervious clothing to prevent skin contact.[12]
-
Respiratory Protection: If engineering controls are insufficient or for emergency situations, use a full-face respirator with appropriate cartridges.[12]
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing.[13] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Storage
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[12]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store in a locked cabinet or an area accessible only to authorized personnel.
Accidental Release Measures
-
Minor Spills:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.[12]
-
Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[12][14]
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
Major Spills:
-
Evacuate the danger area and prevent entry.
-
Contact emergency services.
-
Do not allow the material to enter drains or waterways.
-
First-Aid Measures
-
If Inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[12]
-
In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[12]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor immediately.[12]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[12]
Disposal
Dispose of this material and its container as hazardous waste.[13] Offer surplus and non-recyclable solutions to a licensed disposal company.[14] Disposal must be in accordance with local, regional, and national regulations.
Visualized Workflows and Relationships
The following diagrams illustrate key logical workflows for handling this chemical compound.
Caption: Chemical Safety Workflow for this compound.
This guide is intended for informational purposes only and should not be considered a substitute for a formal chemical safety assessment. Always consult the most current safety data sheets and institutional safety protocols before working with any chemical.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chim.it [chim.it]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. calpaclab.com [calpaclab.com]
- 10. CAS 54454-10-3 | 5-chloro-1,3-dimethyl-1H-pyrazole - Synblock [synblock.com]
- 11. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | C11H9ClN2O | CID 613027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
- 13. fishersci.com [fishersci.com]
- 14. capotchem.com [capotchem.com]
An In-depth Technical Guide on the Starting Materials for 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole, a key intermediate in the development of various pharmacologically active compounds. This document details the primary starting materials, outlines two plausible synthetic pathways, and provides detailed experimental protocols for each step. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the chemical transformations.
Introduction
This compound is a substituted pyrazole derivative of significant interest in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore present in a wide range of therapeutic agents. The introduction of a chloro group at the 5-position and a nitro group at the 4-position of the 1,3-dimethylpyrazole core provides a versatile platform for further chemical modifications, making it a valuable building block for the synthesis of novel drug candidates. This guide focuses on the accessible starting materials and synthetic routes to obtain this important intermediate.
Primary Starting Materials
The synthesis of this compound predominantly commences from readily available and cost-effective starting materials. The key precursors are outlined in the table below.
| Starting Material | Chemical Structure | Key Properties |
| Ethyl acetoacetate | CH₃COCH₂COOC₂H₅ | Colorless liquid, bp: 180 °C |
| Methylhydrazine | CH₃NHNH₂ | Colorless liquid, bp: 87.5 °C |
| Phosphorus oxychloride | POCl₃ | Colorless to yellowish fuming liquid, bp: 105.8 °C |
| Nitric acid | HNO₃ | Colorless, highly corrosive liquid |
| Sulfuric acid | H₂SO₄ | Colorless, viscous, and highly corrosive liquid |
Synthetic Pathways
Two primary synthetic routes are proposed for the synthesis of this compound, both originating from the formation of a 1,3-dimethyl-5-pyrazolone intermediate.
Route A: Chlorination followed by Nitration
This pathway involves the initial formation of the pyrazolone ring, followed by chlorination at the 5-position and a subsequent nitration at the 4-position.
Route B: Nitration followed by Chlorination
Alternatively, the pyrazolone intermediate can first be nitrated at the 4-position, followed by a chlorination step to yield the final product.
The overall synthetic workflow can be visualized as follows:
Experimental Protocols
Synthesis of 1,3-Dimethyl-5-pyrazolone (Intermediate I)
This initial step involves the cyclization of ethyl acetoacetate with methylhydrazine to form the pyrazolone ring.
Protocol:
-
To a solution of ethyl acetoacetate (0.077 mol) in 20 mL of ethanol in a round-bottom flask, add methylhydrazine (0.19 mol) dropwise under an ice bath (0 °C).
-
After the addition is complete, reflux the mixture at 78 °C for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Wash the resulting solid with anhydrous ethanol to obtain 1,3-dimethyl-5-pyrazolone.
Quantitative Data:
| Product | Form | Purity | Yield | Reference |
| 1,3-dimethyl-5-pyrazolone | Light yellow solid | 95% | 100% | [1] |
Route A: Chlorination and Nitration
This step utilizes a Vilsmeier-Haack type reaction for the chlorination of the pyrazolone.
Protocol:
-
In a three-neck flask, add N,N-dimethylformamide (DMF) (18 mL).
-
Cool the flask to 0 °C in an ice bath and add phosphorus oxychloride (POCl₃) (54 mL) dropwise.
-
Allow the mixture to warm to room temperature.
-
Add 1,3-dimethyl-5-pyrazolone (0.08 mol) to the mixture.
-
Heat the reaction mixture to 90 °C for 1 hour.[1]
-
After completion, cool the mixture to room temperature and pour it into ice water.
-
Extract the aqueous phase with ethyl acetate.
-
Dry the combined organic phases over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 5-chloro-1,3-dimethyl-1H-pyrazole.
The final step in Route A is the nitration of the chlorinated pyrazole.
Protocol:
-
To a mixture of concentrated sulfuric acid and fuming nitric acid, cooled to 0 °C, add 5-chloro-1,3-dimethyl-1H-pyrazole slowly while maintaining the temperature.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture onto crushed ice.
-
Filter the precipitated solid, wash with cold water, and dry to obtain this compound.
Route B: Nitration and Chlorination
This step involves the direct nitration of the pyrazolone ring.
Protocol:
-
Dissolve 1,3-dimethyl-5-pyrazolone in concentrated sulfuric acid at a low temperature.
-
Add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise while maintaining the low temperature.
-
Stir the mixture for a specified time until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter, wash with water, and dry to obtain 1,3-dimethyl-4-nitro-1H-pyrazol-5-one.
The final step in Route B is the chlorination of the nitrated pyrazolone.
Protocol:
-
Treat 1,3-dimethyl-4-nitro-1H-pyrazol-5-one with a chlorinating agent such as phosphorus oxychloride (POCl₃), potentially in the presence of a base or a solvent like DMF.
-
Heat the reaction mixture under reflux for a specified period.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography to yield this compound.
Concluding Remarks
This technical guide has outlined the essential starting materials and two viable synthetic pathways for the preparation of this compound. The provided experimental protocols, based on established chemical literature, offer a solid foundation for researchers and scientists in the field of drug discovery and development. The choice between Route A and Route B may depend on the availability of reagents, reaction conditions, and desired purity of the final product. Further optimization of the reaction parameters may be necessary to achieve higher yields and purity on a larger scale. The versatility of the target compound as a synthetic intermediate underscores its importance in the ongoing quest for novel therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole, a versatile building block in modern organic synthesis. The presence of a nitro group at the C4 position and a chloro group at the C5 position of the pyrazole ring activates the molecule for various transformations, making it a valuable precursor for the synthesis of diverse functionalized pyrazole derivatives with potential applications in medicinal chemistry and materials science.
Overview of Synthetic Applications
This compound serves as a key intermediate for the introduction of various functionalities onto the pyrazole core. The electron-withdrawing nature of the nitro group significantly activates the C5-chloro substituent towards nucleophilic aromatic substitution (SNAr) . This allows for the facile introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles.
Furthermore, the chloro-substituent enables palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, providing a powerful tool for the formation of carbon-carbon bonds and the synthesis of complex biaryl and heteroaryl structures.
The resulting functionalized 4-nitropyrazoles can be further elaborated. For instance, the nitro group can be reduced to an amino group, which can then be derivatized to introduce additional diversity and to construct fused heterocyclic systems. This versatility makes this compound a valuable scaffold for the generation of compound libraries for drug discovery, particularly in the area of kinase inhibitors , where the pyrazole motif is a well-established pharmacophore.[1][2][3]
Key Reactions and Experimental Protocols
Nucleophilic Aromatic Substitution (SNAr)
The C5-chloro atom of this compound is highly susceptible to nucleophilic displacement due to the strong electron-withdrawing effect of the adjacent nitro group. This allows for the efficient synthesis of a variety of 5-substituted pyrazole derivatives.
This protocol describes the reaction with a generic primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 - 2.0 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine) (2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., DMF, DMSO, acetonitrile, or THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and the chosen anhydrous solvent.
-
Add the base to the stirred solution.
-
Add the amine to the reaction mixture.
-
The reaction mixture is then stirred at a temperature ranging from room temperature to 100 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate (inorganic salts) has formed, remove it by filtration.
-
The solvent is removed under reduced pressure.
-
The crude product is then subjected to an aqueous workup. This typically involves partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The final product is purified by column chromatography on silica gel or by recrystallization.
Quantitative Data (Representative Examples):
The following table provides representative data for the amination of analogous 5-chloro-4-nitropyrazoles, which can be used as a starting point for optimizing reactions with this compound.
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | K₂CO₃ | DMF | 80 | 4 | 85-95 |
| Piperidine | Cs₂CO₃ | Acetonitrile | 60 | 6 | 80-90 |
| Aniline | Et₃N | DMSO | 100 | 12 | 70-85 |
| Benzylamine | K₂CO₃ | THF | Reflux | 8 | 75-90 |
dot
Caption: Workflow for Nucleophilic Aromatic Substitution.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the pyrazole core and various aryl or heteroaryl boronic acids or their esters. This reaction is instrumental in creating complex molecular architectures.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl boronic acid (or boronic acid pinacol ester) (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2) (1-5 mol%)
-
Ligand (if required by the catalyst, e.g., XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Heating source (oil bath or microwave reactor)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a Schlenk flask or microwave vial, add this compound, the boronic acid derivative, the palladium catalyst, any additional ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture with vigorous stirring. Typical temperatures range from 80 °C to 120 °C. Microwave irradiation can often significantly reduce reaction times.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative Examples):
The following table provides representative data for the Suzuki-Miyaura coupling of analogous chloropyrazoles.
| Boronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 70-85 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ | Toluene/H₂O | 110 | 8 | 75-90 |
| 3-Pyridylboronic acid | XPhos Pd G2 (2) | Cs₂CO₃ | Dioxane | 100 | 6 | 80-95 |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DMF | 120 | 10 | 65-80 |
dot
Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.
Application in the Synthesis of Bioactive Molecules
The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently found in drugs with a wide range of biological activities.[5] In particular, substituted pyrazoles are prominent in the development of protein kinase inhibitors .[1][2][3][6] The ability to readily functionalize the 5-position of the this compound core through SNAr and Suzuki coupling reactions makes it an ideal starting material for generating focused libraries of potential kinase inhibitors.
The general strategy involves:
-
Functionalization at C5: Introduction of diverse aryl, heteroaryl, or amino substituents using the protocols described above.
-
Reduction of the Nitro Group: The 4-nitro group can be reduced to a primary amine using standard conditions (e.g., SnCl₂/HCl, H₂/Pd-C, or Fe/NH₄Cl).
-
Derivatization of the 4-Amino Group: The resulting 4-aminopyrazole can be further functionalized through acylation, sulfonylation, or condensation reactions to build more complex structures, including fused heterocyclic systems.
dot
Caption: Synthetic Strategy for Kinase Inhibitors.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its activated C5-chloro position allows for efficient functionalization via nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. These characteristics make it an excellent starting material for the synthesis of diverse and complex pyrazole derivatives for applications in drug discovery and materials science. The protocols and data presented herein provide a solid foundation for researchers to utilize this compound in their synthetic endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 6. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chemical Reactions Involving 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key chemical reactions involving 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole. The information is intended to guide researchers in the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and drug development.
Introduction
This compound is a versatile building block in organic synthesis. The presence of a reactive chloro group at the C5 position and a nitro group at the C4 position allows for a variety of chemical transformations. The electron-withdrawing nature of the nitro group activates the chloro substituent for nucleophilic aromatic substitution (SNAr) reactions. Furthermore, the nitro group itself can be readily reduced to an amino group, opening pathways to further functionalization and the synthesis of fused heterocyclic systems. This document details protocols for nucleophilic substitution with amino acids and hydrazine, as well as a subsequent reductive cyclization to form pyrazolo[3,4-b]pyrazinones.
Key Chemical Reactions and Applications
Two primary types of reactions involving this compound are highlighted:
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C5 position can be displaced by various nucleophiles. This application note focuses on the reaction with α-amino acids and hydrazine.
-
Reduction of the Nitro Group: The nitro group at the C4 position can be reduced to a primary amine. This transformation is a key step in the synthesis of fused pyrazole derivatives, such as pyrazolopyrazinones.
These reactions are instrumental in the synthesis of complex heterocyclic scaffolds that are of significant interest in drug discovery due to their diverse biological activities.[1]
Application Note 1: Synthesis of N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) D,L-α-amino acids via Nucleophilic Aromatic Substitution
This section details the direct interaction of this compound with various D,L-α-amino acids. The reaction proceeds via a nucleophilic aromatic substitution mechanism where the amino group of the amino acid displaces the chlorine atom on the pyrazole ring.
Experimental Protocol
A general procedure for the synthesis of N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) D,L-α-amino acids is as follows:
-
A mixture of this compound (1.0 eq), the corresponding D,L-α-amino acid (2.0 eq), and sodium bicarbonate (NaHCO3) (3.0 eq) is prepared in a solvent mixture of ethanol and water.
-
The reaction mixture is heated to reflux.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) and is typically complete within 4-5 days.[1]
-
Upon completion, the resulting yellow solution is first extracted with dichloromethane to remove any unreacted starting material.
-
The aqueous layer is then separated and acidified with 3N HCl to a pH of 6-7 to precipitate the product.[1]
-
The solid product is collected by filtration, washed with water, and dried.
Quantitative Data
| Amino Acid (R-group) | Product | Reaction Time (days) | Yield (%) |
| Glycine (-H) | N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)glycine | 4 | 75 |
| Alanine (-CH3) | N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)alanine | 4 | 72 |
| Valine (-CH(CH3)2) | N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)valine | 5 | 70 |
| Leucine (-CH2CH(CH3)2) | N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)leucine | 5 | 68 |
| Phenylalanine (-CH2Ph) | N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)phenylalanine | 5 | 78 |
| Proline | 1-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)proline | 4 | 80 |
Data extracted from K. A. Abu Safieh et al., Z. Naturforsch. 2011, 66b, 1135–1140.[1]
Application Note 2: Synthesis of 6-substituted-1,3-dimethyl-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones via Reductive Lactamization
The N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) D,L-α-amino acids synthesized in the previous step can undergo reductive lactamization to form bicyclic pyrazolo[3,4-b]pyrazin-5(4H)-ones. This transformation involves the catalytic hydrogenation of the nitro group to an amino group, which then undergoes spontaneous intramolecular cyclization (lactamization) with the carboxylic acid moiety.
Experimental Protocol
A general procedure for the synthesis of 6-substituted-1,3-dimethyl-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones is as follows:
-
The N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) D,L-α-amino acid is dissolved in a suitable solvent such as methanol or ethanol.
-
A catalytic amount of 5% Palladium on carbon (Pd/C) is added to the solution.
-
The mixture is subjected to catalytic hydrogenation with hydrogen gas (H2) at atmospheric pressure.
-
The reaction proceeds with the reduction of the nitro group, followed by spontaneous lactamization and subsequent air-oxidation of the intermediate to yield the final product.[1]
-
Upon completion of the reaction, the catalyst is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization.
Quantitative Data
| Starting Material | Product | Yield (%) |
| N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)glycine | 1,3-dimethyl-1H-pyrazolo[3,4-b]pyrazin-5(4H)-one | 80 |
| N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)alanine | 6-methyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyrazin-5(4H)-one | 78 |
| N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)valine | 6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyrazin-5(4H)-one | 75 |
| N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)leucine | 6-isobutyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyrazin-5(4H)-one | 73 |
| N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)phenylalanine | 6-benzyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyrazin-5(4H)-one | 82 |
| 1-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)proline | 1,3-dimethyl-5a,6a,7,8-tetrahydro-1H-pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazin-5(4H)-one | 85 |
Data extracted from K. A. Abu Safieh et al., Z. Naturforsch. 2011, 66b, 1135–1140.[1]
Application Note 3: Synthesis of 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole
This protocol describes the hydrazinolysis of this compound to produce 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole. This reaction is a nucleophilic aromatic substitution where hydrazine displaces the chloride.
Experimental Protocol
-
To a solution of this compound (5 mmol) in 30 mL of absolute ethanol, add hydrazine hydrate (excess).
-
Stir the mixture at ambient temperature for approximately 15 minutes.
-
Heat the reaction mixture to reflux using a water bath for about 2 hours.[2]
-
Remove the solvent in vacuo to dryness.
-
The resulting solid residue can be recrystallized from ethanol to yield yellow crystals of 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole.[2]
Quantitative Data
| Reactant | Product | Yield | Melting Point (°C) |
| This compound | 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole | ~69% | 179-180 |
Yield calculated based on the reported masses in Abu-Safieh et al., Acta Cryst. 2007, E63, o3814-o3815, assuming the starting material amount was 0.5 mmol (88 mg).[2]
Visualizations
Reaction Workflows
References
Applications of Pyrazole Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, leading to the development of several clinically successful drugs. This document provides detailed application notes and experimental protocols for key therapeutic areas where pyrazole derivatives have shown significant promise: anticancer, anti-inflammatory, antimicrobial, and neurological applications.
Anticancer Applications
Pyrazole derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and survival.[1][2] Their mechanisms of action often involve the inhibition of critical signaling pathways, such as those mediated by Epidermal Growth Factor Receptor (EGFR) and other kinases.[2][3]
Data Presentation: Anticancer Activity of Pyrazole Derivatives
| Compound/Derivative Class | Cancer Cell Line | Target | Potency (IC50) | Reference |
| Polysubstituted Pyrazole | HepG2 (Hepatocellular Carcinoma) | DNA Minor Groove | 2 µM | [1] |
| Isolongifolanone-Pyrazole Hybrid | MCF-7 (Breast Cancer) | Apoptosis Induction | 5.21 µM | [1] |
| Pyrazole-Thiophene Hybrid (6C) | Renal Cancer (Various) | Not Specified | Potent Activity | [4] |
| Pyrazole-Thiophene Hybrid (6D) | Ovarian Cancer (Various) | Not Specified | Potent Activity | [4] |
| Pyrazole-Benzamide Derivative | HCT-116 (Colon Cancer) | Not Specified | 7.74 µg/mL | [5] |
| Pyrazole-Benzamide Derivative | MCF-7 (Breast Cancer) | Not Specified | 4.98 µg/mL | [5] |
| Tetrahydrothiochromeno[4,3-c]pyrazole | MGC-803 (Gastric Cancer) | Not Specified | 15.43 µM | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Pyrazole derivative stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[7][8]
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivative in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the drug stock) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[7]
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: After the 4-hour incubation, add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[9]
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the pyrazole derivative compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Signaling Pathway Visualization: EGFR Inhibition by Pyrazole Derivatives
Many pyrazole derivatives exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cancer cell proliferation and survival.[10][11]
Caption: EGFR signaling pathway and its inhibition by a pyrazole derivative.
Anti-inflammatory Applications
Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib being a prominent example of a selective COX-2 inhibitor.[12] Their mechanisms of action include the inhibition of cyclooxygenase (COX) enzymes, modulation of pro-inflammatory cytokines, and suppression of signaling pathways like p38 MAPK.[12][13]
Data Presentation: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound/Derivative Class | Target | In Vivo Model | Efficacy | Reference |
| 3,5-diarylpyrazoles | COX-2 | Arthritis models | IC50 = 0.01 µM | [12] |
| Pyrazole-thiazole hybrid | COX-2/5-LOX | Edema model | 75% edema reduction | [12] |
| Celecoxib | COX-2 | Various | Clinically used | [12][14] |
| Pyrazole Hydrazone (4F-PMPH) | COX-2 | BSA denaturation | High inhibition | [15] |
| Pyrazole derivative (Compound 4) | Not specified | Carrageenan-induced paw edema | Better than Diclofenac | [13] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.[16][17]
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Pyrazole derivative (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin, 5 mg/kg)[18]
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Divide the animals into groups (e.g., control, reference, and test groups for different doses of the pyrazole derivative). Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the pyrazole derivative or the reference drug intraperitoneally or orally 30-60 minutes before the carrageenan injection.[16][18] The control group receives only the vehicle.
-
Induction of Edema: Inject 100 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[18]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[18][19]
-
Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Signaling Pathway Visualization: p38 MAPK Inhibition
The p38 MAPK signaling pathway is a key regulator of the production of pro-inflammatory cytokines.[12][20] Pyrazole derivatives can exert anti-inflammatory effects by inhibiting this pathway.
Caption: Inhibition of the p38 MAPK signaling pathway by pyrazole derivatives.
Antimicrobial Applications
Pyrazole derivatives have demonstrated significant activity against a range of bacteria and fungi, making them promising candidates for the development of new antimicrobial agents.[11][21]
Data Presentation: Antimicrobial Activity of Pyrazole Derivatives
| Compound/Derivative Class | Microorganism | Potency (MIC) | Reference |
| Imidazothiadiazole-Pyrazole (21c) | Multi-drug resistant bacteria | 0.25 µg/mL | [21] |
| Imidazothiadiazole-Pyrazole (23h) | Multi-drug resistant bacteria | 0.25 µg/mL | [21] |
| Aminoguanidine-derived 1,3-diphenyl pyrazole | E. coli | 1 µg/mL | [22] |
| Thiazolo-pyrazole derivative | MRSA | 4 µg/mL | [22] |
| Pyrazole-hydrazinecarboxamide (Compound 3) | E. coli | 0.25 µg/mL | [13] |
| Pyrazole-hydrazinecarboxamide (Compound 4) | S. epidermidis | 0.25 µg/mL | [13] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[23][24] The broth microdilution method is a common technique for determining MIC.[24]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)[25]
-
Pyrazole derivative stock solution
-
Positive control antibiotic
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: Prepare two-fold serial dilutions of the pyrazole derivative in the broth medium directly in the 96-well plate.[26]
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[24]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[23] Alternatively, the optical density can be measured using a microplate reader.[26]
Workflow Visualization: Antimicrobial Drug Discovery
The following diagram illustrates a typical workflow for the discovery and evaluation of new antimicrobial pyrazole derivatives.
References
- 1. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission [frontiersin.org]
- 4. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. atcc.org [atcc.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 14. Celecoxib - Wikipedia [en.wikipedia.org]
- 15. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. inotiv.com [inotiv.com]
- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 22. benchchem.com [benchchem.com]
- 23. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 24. microbe-investigations.com [microbe-investigations.com]
- 25. files.core.ac.uk [files.core.ac.uk]
- 26. bmglabtech.com [bmglabtech.com]
Application Note: NMR Spectroscopic Analysis of 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the structural elucidation of 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole using Nuclear Magnetic Resonance (NMR) spectroscopy. The methods described herein are fundamental for the characterization of novel pyrazole-based compounds in drug discovery and development, ensuring accurate structural verification and purity assessment. This note includes protocols for sample preparation, data acquisition using ¹H and ¹³C NMR spectroscopy, and data processing.
Introduction
This compound is a substituted pyrazole derivative. The pyrazole scaffold is a key heterocyclic motif present in numerous pharmaceutically active compounds. A thorough structural and electronic characterization is crucial for understanding its chemical properties and potential biological activity. NMR spectroscopy is an essential analytical technique for the unambiguous determination of the molecular structure of such compounds in solution. This application note serves as a practical guide for researchers performing NMR analysis on this specific molecule and other similar pyrazole derivatives.
Data Presentation
The following tables summarize the expected quantitative NMR data for this compound.
Note: The chemical shift values provided in the tables below are hypothetical and for illustrative purposes only. Actual experimental values must be determined.
Table 1: ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| N-CH₃ | 3.8 - 4.2 | Singlet | 3H | Methyl group at N1 |
| C-CH₃ | 2.4 - 2.8 | Singlet | 3H | Methyl group at C3 |
Table 2: ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) | Assignment |
| C3 | 150 - 155 | Carbon bearing a methyl group |
| C4 | 135 - 140 | Carbon bearing the nitro group |
| C5 | 145 - 150 | Carbon bearing the chloro group |
| N-CH₃ | 35 - 40 | Methyl carbon at N1 |
| C-CH₃ | 10 - 15 | Methyl carbon at C3 |
Experimental Protocols
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other solvents like deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆) can be used if solubility is an issue.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0 ppm.
-
Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. Ensure the solution is clear and free of any particulate matter.
NMR Data Acquisition
Instrumentation: A standard 400 MHz (or higher) NMR spectrometer equipped with a broadband probe is recommended for optimal resolution and sensitivity.
¹H NMR Spectroscopy:
-
Tuning and Matching: Tune and match the probe for the ¹H frequency.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.
-
Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.
-
Acquisition Time (AQ): Typically 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
Spectral Width (SW): A range of -2 to 12 ppm is generally sufficient.
-
¹³C NMR Spectroscopy:
-
Tuning and Matching: Tune and match the probe for the ¹³C frequency.
-
Locking and Shimming: Use the same lock and shim values as for the ¹H experiment.
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').
-
Number of Scans (NS): 1024 to 4096 scans, as the natural abundance of ¹³C is low.
-
Receiver Gain (RG): Adjust automatically or manually.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): A range of 0 to 200 ppm is standard for most organic molecules.
-
Data Processing
-
Fourier Transformation (FT): Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform Fourier transformation.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integration: For ¹H NMR, integrate the signals to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shifts of all peaks.
Mandatory Visualization
Caption: Experimental workflow for NMR analysis.
Application Notes and Protocols for the Purification of 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The following methods are based on established techniques for the purification of related pyrazole derivatives and nitroaromatic compounds.
Overview of Purification Strategies
The selection of an appropriate purification technique for this compound depends on the impurity profile of the crude material and the desired final purity. The principal methods employed are:
-
Recrystallization: Effective for removing small amounts of impurities from a solid sample, yielding a product with high purity.
-
Column Chromatography: A versatile technique for separating the target compound from a complex mixture of impurities.
-
Liquid-Liquid Extraction: Primarily used during the work-up of a reaction to remove water-soluble and some colored impurities.
-
Acid-Base Extraction (as an alternative): A patent for pyrazole purification suggests that forming an acid addition salt can be an effective purification method, particularly for removing non-basic impurities.
A general workflow for the purification process is outlined below.
Caption: General workflow for the purification of this compound.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is suitable for purifying crude this compound containing multiple impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM), analytical grade
-
Ethyl acetate (EA), analytical grade
-
Hexane or Petroleum Ether (PE), analytical grade
-
Glass column
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for visualization
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane or petroleum ether.
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry powder. Carefully load this dry powder onto the top of the packed silica gel column.
-
Elution: Begin elution with a non-polar solvent system, such as 100% hexane or a hexane/ethyl acetate mixture (e.g., 98:2). Gradually increase the polarity of the eluent (e.g., to 95:5, 90:10 hexane/ethyl acetate) to facilitate the separation of compounds. The progress of the separation should be monitored by TLC. For related pyrazole compounds, eluent systems such as dichloromethane/ethyl acetate (8:2) have also been reported to be effective.[1]
-
Fraction Collection: Collect fractions as they elute from the column.
-
TLC Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation:
| Parameter | Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Gradient of Hexane/Ethyl Acetate (e.g., from 98:2 to 80:20) |
| TLC Monitoring | UV visualization at 254 nm |
| Expected Rf | Dependent on the exact eluent composition |
Protocol 2: Purification by Recrystallization
This method is ideal for purifying the product obtained from column chromatography or for crude material that is already relatively pure.
Materials:
-
Partially purified this compound
-
Ethyl acetate (EA)
-
Hexane or Petroleum Ether (PE)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude or partially purified solid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent, such as ethyl acetate, and gently heat the mixture with stirring until the solid completely dissolves. A precursor, 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, has been successfully recrystallized from a mixture of ethyl acetate and petroleum ether.[2]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add a less polar solvent, such as hexane or petroleum ether, to the hot solution until the solution becomes slightly turbid. Allow the flask to cool slowly to room temperature.
-
Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation:
| Parameter | Condition |
| Recrystallization Solvent System | Ethyl Acetate / Hexane or Petroleum Ether |
| Dissolution Temperature | Near the boiling point of the solvent |
| Crystallization Temperature | Room temperature followed by 0-4 °C |
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques.
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed for purity analysis. For a similar compound, 1,3-Dimethyl-4-nitro-1H-pyrazole-5-carbonitrile, a method using a Newcrom R1 column with a mobile phase of acetonitrile and water with a phosphoric acid modifier has been described.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure and identify any remaining impurities.
Mass Spectrometry (MS): MS analysis will confirm the molecular weight of the purified compound.
Data Presentation:
| Analytical Technique | Illustrative Purity Data |
| HPLC (UV 254 nm) | > 98% |
| ¹H NMR | Conforms to structure |
| Mass Spectrometry (m/z) | [M+H]⁺ consistent with C₅H₆ClN₃O₂ |
Alternative Purification Protocol: Acid Addition Salt Crystallization
A general method for purifying pyrazoles involves the formation and crystallization of their acid addition salts.[4] This can be particularly effective for removing non-basic impurities.
Caption: Workflow for pyrazole purification via acid addition salt formation.
Procedure:
-
Dissolve the crude this compound in a suitable organic solvent (e.g., acetone, ethanol, or isopropanol).[4]
-
Add at least an equimolar amount of an inorganic mineral acid (e.g., sulfuric acid) or an organic acid (e.g., oxalic acid).[4]
-
Cool the solution to induce crystallization of the pyrazole acid addition salt.
-
Isolate the salt by filtration and wash with a cold solvent.
-
To recover the free base, dissolve the salt in water and neutralize with a suitable base (e.g., sodium hydroxide solution).
-
Extract the purified pyrazole with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the pure product.
This method offers an alternative route that can be advantageous depending on the nature of the impurities present in the crude material.
References
Application Notes & Protocols: Characterization of 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole is a substituted pyrazole derivative. The pyrazole ring is a key heterocyclic scaffold in many biologically active molecules, and compounds with this core structure are known to possess a wide range of activities.[1] Accurate and robust analytical methods are therefore essential for the characterization, quality control, and metabolic studies of such compounds in research and drug development settings.
These application notes provide detailed protocols for the analytical characterization of this compound using various chromatographic and spectroscopic techniques.
General Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of a synthesized chemical compound like this compound.
Chromatographic Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like pyrazole derivatives.[2][3] It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the identification and quantification of the target compound.
Experimental Protocol:
-
Instrumentation: Agilent 8890 GC system with a 5977B MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.6 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of a suitable solvent like ethyl acetate or dichloromethane.
-
Filter the solution through a 0.22 µm syringe filter into a GC vial.
Expected Data:
The mass spectrum of pyrazole derivatives is characterized by specific fragmentation patterns. Common fragmentation pathways include the loss of HCN and N₂ from the molecular ion.[3] While isomers have the same molecular weight, subtle differences in fragmentation can aid in identification.[2]
| Parameter | Expected Value |
| Molecular Formula | C₅H₆ClN₃O₂ |
| Molecular Weight | 175.57 g/mol |
| Expected [M]+ | m/z 175 |
| Key Fragment Ions | Analysis of the spectrum will reveal characteristic fragments resulting from the loss of NO₂, Cl, and CH₃ groups. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. It is particularly useful for purity assessment.
Experimental Protocol:
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Gradient Program:
-
Start with 30% acetonitrile, hold for 2 minutes.
-
Linearly increase to 95% acetonitrile over 10 minutes.
-
Hold at 95% acetonitrile for 3 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm and 280 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of 1 mg/mL of the compound in acetonitrile or methanol.
-
Perform serial dilutions to create calibration standards if quantification is required.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol:
-
Instrumentation: Bruker Avance 500 spectrometer or equivalent.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS).
-
¹H NMR:
-
Frequency: 500 MHz.
-
Acquisition parameters should be optimized for resolution and signal-to-noise.
-
-
¹³C NMR:
-
Frequency: 125 MHz.
-
A proton-decoupled experiment is standard.
-
Expected Data:
The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and nitro groups, as well as the methyl substituents on the pyrazole ring.
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~3.8 | Singlet | N-CH₃ |
| ~2.4 | Singlet | C-CH₃ | |
| ¹³C | ~150 | Singlet | C=N (Pyrazole ring) |
| ~140 | Singlet | C-NO₂ (Pyrazole ring) | |
| ~115 | Singlet | C-Cl (Pyrazole ring) | |
| ~40 | Singlet | N-CH₃ | |
| ~15 | Singlet | C-CH₃ |
Note: These are approximate values and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol:
-
Instrumentation: Perkin-Elmer FTIR Spectrum 1000 or equivalent.
-
Sample Preparation: KBr pellet method or as a thin film on a salt plate.
-
Spectral Range: 4000-400 cm⁻¹.
Expected Data:
The IR spectrum will show characteristic absorption bands for the nitro group and the pyrazole ring.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 1550-1475 | Asymmetric N-O stretch | Nitro (aromatic)[4] |
| 1360-1290 | Symmetric N-O stretch | Nitro (aromatic)[4] |
| ~3100 | C-H stretch (aromatic) | Pyrazole ring |
| ~1600, ~1500 | C=C and C=N ring stretching | Pyrazole ring |
| ~750 | C-Cl stretch | Chloro group |
Logical Relationship for Spectroscopic Analysis
The following diagram outlines the logical flow of information obtained from different spectroscopic techniques to confirm the structure of the target compound.
Conclusion
The analytical methods described provide a comprehensive framework for the characterization of this compound. The combination of chromatographic and spectroscopic techniques allows for unambiguous structural elucidation and purity assessment, which are critical for its application in research and development. Researchers should adapt and validate these methods based on the specific instrumentation and requirements of their laboratory.
References
Application Notes and Protocols for 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, potential applications, and experimental protocols related to 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole and its derivatives in the field of agrochemical research. While direct agrochemical applications of this specific compound are not widely documented in publicly available literature, its role as a key synthetic intermediate and the biological activity of structurally related compounds suggest its potential in the development of novel fungicides and insecticides.
Introduction to Pyrazoles in Agrochemicals
The pyrazole ring is a five-membered heterocyclic scaffold that is a cornerstone in the development of modern agrochemicals.[1] Its versatile structure allows for extensive modifications, leading to a wide array of derivatives with potent biological activities against fungi, insects, and weeds.[1] Pyrazole-based compounds have been successfully commercialized as fungicides (e.g., Succinate Dehydrogenase Inhibitors - SDHIs), insecticides (e.g., GABA-gated chloride channel antagonists), and herbicides (e.g., HPPD inhibitors).[1] The continued exploration of novel pyrazole derivatives is a key focus in the discovery of next-generation crop protection agents.
Synthesis of this compound
The synthesis of this compound can be approached as a multi-step process, starting from the readily available 1,3-dimethyl-5-pyrazolone.
2.1. Synthesis of the Precursor: 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
A common precursor for various substituted pyrazoles is 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, which is synthesized from 1,3-dimethyl-5-pyrazolone.
Experimental Protocol:
-
Vilsmeier-Haack Reagent Formation: In a three-neck flask equipped with a dropping funnel and a stirrer, add dimethylformamide (DMF). Cool the flask in an ice bath to 0°C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5°C. Stir the mixture for 20-30 minutes at this temperature to form the Vilsmeier-Haack reagent.
-
Reaction with Pyrazolone: Slowly add 1,3-dimethyl-5-pyrazolone to the Vilsmeier-Haack reagent. After the addition is complete, gradually raise the temperature to 80-90°C and maintain it for 1-2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into ice water. An off-white to yellow precipitate of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde will form. Filter the solid, wash it with cold water, and dry it under a vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
2.2. Proposed Synthesis of this compound
Hypothetical Experimental Protocol:
-
Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, carefully add fuming nitric acid to an equal volume of concentrated sulfuric acid. Maintain the temperature below 10°C.
-
Nitration Reaction: Dissolve 5-chloro-1,3-dimethyl-1H-pyrazole in a minimal amount of concentrated sulfuric acid and cool it in an ice bath. Slowly add the pre-cooled nitrating mixture dropwise to the pyrazole solution, ensuring the temperature does not exceed 10°C. After the addition, allow the reaction mixture to stir at room temperature for several hours or until TLC indicates the consumption of the starting material.
-
Isolation and Purification: Carefully pour the reaction mixture onto crushed ice. The solid product, this compound, will precipitate. Filter the solid, wash it thoroughly with cold water to remove any residual acid, and dry it. The crude product can be purified by recrystallization.
DOT Diagram: Synthetic Pathway to this compound
References
Synthesis of Novel Pyrazole-Based Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] In recent years, pyrazole derivatives have garnered significant attention as promising candidates for the development of novel anticancer agents.[3][4] Their structural versatility allows for modification at various positions, enabling the fine-tuning of their biological activity and pharmacokinetic properties.[2] Many pyrazole-containing compounds have been shown to exhibit potent cytotoxic effects against a range of cancer cell lines by targeting various key signaling pathways and cellular processes involved in tumor growth and proliferation.[1][5]
These application notes provide a detailed overview of the synthesis and biological evaluation of two promising classes of pyrazole-based anticancer agents: Pyrazole-Chalcone Hybrids and Pyrazole-Indole Hybrids . Detailed experimental protocols for their synthesis and in vitro anticancer activity assessment are provided to guide researchers in this field.
I. Synthesis and Evaluation of Pyrazole-Chalcone Hybrids as Tubulin Polymerization Inhibitors
Pyrazole-chalcone hybrids have emerged as a significant class of anticancer compounds, often exerting their cytotoxic effects by inhibiting tubulin polymerization.[6][7] Tubulin is a critical component of the cytoskeleton, and its disruption leads to cell cycle arrest and apoptosis.[8]
Synthetic Workflow
The synthesis of pyrazole-chalcone hybrids generally involves a two-step process: the formation of a pyrazole-4-carbaldehyde intermediate followed by a Claisen-Schmidt condensation with an appropriate acetophenone.[9][10]
Experimental Protocols
Protocol 1: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (Intermediate) [10]
-
Reaction Setup: To a solution of acetophenone (1 equivalent) in glacial acetic acid, add phenylhydrazine (1 equivalent).
-
Reaction Condition: Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation: The precipitated solid (phenylhydrazone derivative) is filtered, washed with water, and dried.
-
Vilsmeier-Haack Reaction: To a stirred solution of the dried phenylhydrazone in dimethylformamide (DMF) at 0°C, slowly add phosphorus oxychloride (POCl₃).
-
Reaction Condition: Stir the reaction mixture at room temperature for 8-12 hours.
-
Work-up: Pour the reaction mixture into crushed ice with constant stirring.
-
Purification: The resulting solid is filtered, washed with a sodium bicarbonate solution and then with water, and dried. The crude product is purified by recrystallization from ethanol to afford 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.
Protocol 2: Synthesis of Pyrazole-Chalcone Hybrids [9]
-
Reaction Setup: In a round-bottom flask, dissolve 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol.
-
Reaction Condition: Add an aqueous solution of a base (e.g., 10% NaOH or KOH) dropwise to the mixture at room temperature. Stir the reaction for 2-4 hours.
-
Work-up: Monitor the reaction by TLC. After completion, pour the reaction mixture into ice-cold water.
-
Isolation and Purification: The precipitated solid is filtered, washed with water until neutral, and dried. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure pyrazole-chalcone hybrid.
Biological Evaluation
Protocol 3: MTT Assay for Cytotoxicity Screening [1][11]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[9]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazole-chalcone hybrids (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Quantitative Data
| Compound ID | Modification on Acetophenone | Cancer Cell Line | IC₅₀ (µM)[7] |
| 8g | 4-Chloro | HeLa | 2.41 |
| 8g | 4-Chloro | HCT-116 | 2.41 |
| 8g | 4-Chloro | RPMI-8226 | 3.34 |
| 8g | 4-Chloro | MCF-7 | 28.93 |
| Compound ID | Tubulin Polymerization Inhibition IC₅₀ (µM)[7] |
| 8g | 4.77 |
II. Synthesis and Evaluation of Pyrazole-Indole Hybrids as CDK2 Inhibitors
Pyrazole-indole hybrids are another important class of anticancer agents. These molecules have been shown to target cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[12][13] Inhibition of CDK2 can lead to cell cycle arrest, preventing cancer cell proliferation.[14][15]
Synthetic Workflow
The synthesis of pyrazole-indole hybrids can be achieved through the condensation of a 5-aminopyrazole derivative with an indole-3-carbaldehyde.[12][13]
Experimental Protocols
Protocol 4: Synthesis of 5-Aminopyrazole Intermediate [12]
-
Reaction Setup: A mixture of an appropriately substituted N-aryl-3-(arylamino)-2-cyano-3-(methylthio)acrylamide derivative (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol is prepared.
-
Reaction Condition: A catalytic amount of triethylamine is added, and the mixture is refluxed for 6-8 hours.
-
Work-up: After cooling, the precipitated solid is collected by filtration.
-
Purification: The crude product is washed with cold ethanol and dried to obtain the 5-aminopyrazole intermediate.
Protocol 5: Synthesis of Pyrazole-Indole Hybrids [12][13]
-
Reaction Setup: A solution of the 5-aminopyrazole (1 equivalent) and 1H-indole-3-carbaldehyde (1 equivalent) in absolute ethanol is prepared.
-
Reaction Condition: A few drops of glacial acetic acid are added as a catalyst, and the mixture is refluxed for 5-7 hours.
-
Work-up: The reaction mixture is cooled to room temperature, and the resulting precipitate is filtered.
-
Purification: The solid is washed with ethanol and then recrystallized from a suitable solvent (e.g., DMF/ethanol) to afford the pure pyrazole-indole hybrid.
Biological Evaluation
In addition to the MTT assay (Protocol 3), cell cycle analysis is a key experiment to confirm the mechanism of action of CDK2 inhibitors.
Protocol 6: Cell Cycle Analysis by Flow Cytometry [13]
-
Cell Treatment: Treat cancer cells (e.g., HepG2) with the synthesized pyrazole-indole hybrids at their IC₅₀ concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold phosphate-buffered saline (PBS).
-
Cell Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and then stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Quantitative Data
| Compound ID | Cancer Cell Line | IC₅₀ (µM)[12] |
| 7a | HepG2 | 6.1 ± 1.9 |
| 7b | HepG2 | 7.9 ± 1.9 |
| Doxorubicin (Ref.) | HepG2 | 24.7 ± 3.2 |
Signaling Pathways
VEGFR-2 Signaling Pathway
Many pyrazole derivatives act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels essential for tumor growth and metastasis.[3] By blocking the ATP-binding site of the VEGFR-2 kinase domain, these inhibitors prevent its activation and downstream signaling.[16]
CDK2 Signaling Pathway in Cell Cycle Regulation
CDK2, in complex with cyclin E or cyclin A, plays a crucial role in the G1/S transition and S phase progression of the cell cycle.[14][15] Pyrazole-based inhibitors can block the activity of the CDK2/cyclin complex, leading to cell cycle arrest at the G1/S checkpoint.
Conclusion
The pyrazole scaffold continues to be a highly valuable template for the design and synthesis of novel anticancer agents. The synthetic routes and biological evaluation protocols detailed in these application notes provide a solid foundation for researchers to explore the potential of pyrazole-chalcone and pyrazole-indole hybrids. The promising in vitro activities of these compounds, coupled with their well-defined mechanisms of action, underscore their potential for further development as effective cancer therapeutics. Future efforts should focus on lead optimization to enhance potency, selectivity, and pharmacokinetic profiles, paving the way for in vivo studies and clinical translation.
References
- 1. benchchem.com [benchchem.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. [PDF] A Role for Cdk2 Kinase in Negatively Regulating DNA Replication during S Phase of the Cell Cycle | Semantic Scholar [semanticscholar.org]
- 7. Design, synthesis, and molecular docking of novel pyrazole-chalcone analogs of lonazolac as 5-LOX, iNOS and tubulin polymerization inhibitors with potential anticancer and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. benchchem.com [benchchem.com]
Troubleshooting & Optimization
optimizing reaction conditions for 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole (CAS No. 13551-73-0). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for this compound?
A1: Based on established pyrazole chemistry, there are two primary feasible synthetic pathways:
-
Pathway A: Nitration of 5-chloro-1,3-dimethyl-1H-pyrazole.
-
Pathway B: Chlorination of 1,3-dimethyl-4-nitro-1H-pyrazole.
The choice between these routes will depend on the availability and cost of the starting materials, as well as the desired regioselectivity and overall yield.
Q2: What are the common challenges encountered in the nitration of pyrazoles?
A2: Nitration of pyrazoles can present several challenges, including:
-
Formation of regioisomers: Depending on the substituents already present on the pyrazole ring, nitration can occur at different positions.[1]
-
Over-nitration: Strong nitrating conditions can lead to the introduction of multiple nitro groups.
-
Ring-opening or rearrangement: The presence of highly activating or sensitive functional groups can lead to undesired side reactions under harsh acidic conditions.[2]
-
Safety concerns: Nitrating agents are often highly corrosive and can be explosive. Proper safety precautions are essential.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the synthesis can be effectively monitored using standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC): This allows for a quick and simple way to check for the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information about the components of the reaction mixture, including the mass of the desired product and any byproducts.
Q4: What are the recommended purification methods for the final product?
A4: The crude this compound can be purified by the following methods:
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) should be determined experimentally.[3]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed. The eluent system will need to be optimized to achieve good separation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect stoichiometry of reagents. - Poor quality of starting materials. | - Increase reaction time and monitor by TLC/LC-MS. - Optimize the reaction temperature; some nitrations require cooling while others may need gentle heating.[3] - Carefully check the molar ratios of your reactants and nitrating/chlorinating agents. - Ensure the purity of your starting materials.[2] |
| Formation of Multiple Products (Isomers/Byproducts) | - Lack of regioselectivity in the nitration or chlorination step. - Side reactions such as oxidation or decomposition. | - Modify the reaction conditions (solvent, temperature, catalyst) to favor the desired isomer.[4] - Use a milder nitrating or chlorinating agent. - For nitration, consider using a pre-formed pyrazole salt to direct the substitution.[3] |
| Difficulty in Product Isolation/Purification | - Product is an oil or low-melting solid. - Presence of persistent impurities. | - Attempt to induce crystallization by scratching the flask or adding a seed crystal. - If the product is an oil, consider converting it to a solid derivative for easier handling and purification. - Utilize column chromatography with a carefully selected eluent system for purification. |
| Safety Hazard (e.g., Exothermic Reaction) | - Rapid addition of a highly reactive reagent (e.g., fuming nitric acid). - Inadequate cooling of the reaction mixture. | - Add the nitrating or chlorinating agent dropwise with vigorous stirring. - Maintain the recommended reaction temperature using an ice bath or other cooling system. - Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). |
Experimental Protocols
Protocol A: Nitration of 5-Chloro-1,3-dimethyl-1H-pyrazole
This protocol is adapted from the general principles of pyrazole nitration.[1][3]
Materials:
-
5-Chloro-1,3-dimethyl-1H-pyrazole
-
Fuming Nitric Acid (90%)
-
Fuming Sulfuric Acid (20%)
-
Concentrated Sulfuric Acid
-
Ice
-
Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-water bath.
-
Slowly add 5-Chloro-1,3-dimethyl-1H-pyrazole to the cooled sulfuric acid while stirring to form the pyrazole sulfate salt.
-
Prepare the nitrating mixture by carefully adding fuming nitric acid to fuming sulfuric acid in a separate flask, also cooled in an ice-water bath.
-
Add the nitrating mixture dropwise to the pyrazole sulfate solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature or gently heat to 50 °C for 1-2 hours, monitoring the reaction progress by TLC.[3]
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
A precipitate of the crude product should form. If not, extract the aqueous mixture with ethyl acetate.
-
Neutralize the aqueous layer with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Protocol B: Chlorination of 1,3-dimethyl-4-nitro-1H-pyrazole
This protocol is based on general pyrazole chlorination methods.
Materials:
-
1,3-dimethyl-4-nitro-1H-pyrazole
-
N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂)
-
Acetonitrile or Dichloromethane
-
Water
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve 1,3-dimethyl-4-nitro-1H-pyrazole in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.
-
Add N-Chlorosuccinimide (NCS) portion-wise to the solution at room temperature. Alternatively, add sulfuryl chloride dropwise at 0 °C.
-
Stir the reaction mixture at room temperature or heat to reflux until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and quench with water or a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purify by recrystallization or column chromatography.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | CAS No. |
| 5-Chloro-1,3-dimethyl-1H-pyrazole | C₅H₇ClN₂ | 130.58 | - | 17450-33-6 |
| 1,3-dimethyl-4-nitro-1H-pyrazole | C₅H₇N₃O₂ | 141.13 | - | 13551-72-9 |
| This compound | C₅H₆ClN₃O₂ | 175.58 | - | 13551-73-0 |
Table 2: Optimization of Nitration Reaction Conditions (Hypothetical Data)
| Entry | Nitrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | HNO₃/H₂SO₄ | H₂SO₄ | 0-10 | 2 | 65 |
| 2 | Fuming HNO₃/Fuming H₂SO₄ | H₂SO₄ | 0-10 | 1.5 | 80 |
| 3 | Fuming HNO₃/Fuming H₂SO₄ | H₂SO₄ | 50 | 1.5 | 85[3] |
| 4 | Acetyl Nitrate | Acetic Anhydride | 25 | 3 | 55 |
Visualizations
Caption: Synthetic pathways to this compound.
Caption: A logical workflow for troubleshooting low reaction yield.
References
identification of impurities in 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: A widely used synthetic pathway starts from 1,3-dimethyl-5-pyrazolone. This precursor typically undergoes a Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to yield 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. This intermediate is then oxidized to the corresponding carboxylic acid, followed by nitration to obtain the final product, this compound.
Q2: What are the potential impurities I should be aware of during this synthesis?
A2: Several impurities can arise from this synthetic route. These include unreacted starting materials, intermediates, and side-products from the chlorination and nitration steps. Key potential impurities are summarized in the table below.
Q3: How can I best monitor the progress of the Vilsmeier-Haack reaction?
A3: The progress of the Vilsmeier-Haack reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase should be developed to achieve good separation between the starting material (1,3-dimethyl-5-pyrazolone) and the product (5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde).
Q4: What are the typical conditions for the nitration of the pyrazole ring?
A4: Nitration of pyrazole derivatives is often achieved using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically performed at controlled temperatures to prevent the formation of dinitrated or other side-products. The electron-donating nature of the pyrazole ring generally directs the nitro group to the 4-position.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; it should be handled in a fume hood with appropriate personal protective equipment (PPE). Nitrating agents, such as mixtures of nitric and sulfuric acid, are also highly corrosive and strong oxidizing agents. All reactions should be carried out in a well-ventilated area, and appropriate safety measures should be in place.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Low yield of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | Incomplete Vilsmeier-Haack reaction. | - Ensure the Vilsmeier reagent is freshly prepared. - Increase the reaction time or temperature, monitoring by TLC. - Ensure the stoichiometry of POCl₃ and DMF is correct. |
| Presence of a significant amount of 1,3-dimethyl-5-pyrazolone in the product | Incomplete reaction or inefficient extraction. | - Extend the reaction time of the Vilsmeier-Haack step. - Optimize the extraction procedure to ensure complete removal of the more polar starting material. |
| Formation of an unexpected, more polar impurity after nitration | Hydrolysis of the 5-chloro group. | - Ensure anhydrous conditions during the reaction and workup. - Use a non-aqueous workup if possible. - Purify the final product using column chromatography. |
| Detection of di-nitrated byproducts | Overly harsh nitration conditions. | - Carefully control the temperature of the nitration reaction, keeping it as low as feasible. - Reduce the concentration of the nitrating agent or the reaction time. |
| Residual aldehyde impurity in the final product | Incomplete oxidation of the carbaldehyde intermediate. | - Ensure the oxidizing agent is added in sufficient stoichiometric excess. - Increase the reaction time or temperature for the oxidation step. - Purify the final product via recrystallization or chromatography. |
Data Presentation
Table 1: Potential Impurities in the Synthesis of this compound
| Impurity Name | Structure | Potential Origin | Analytical Identification Notes |
| 1,3-dimethyl-5-pyrazolone | C₅H₈N₂O | Unreacted starting material | Appears at a different retention time in HPLC/GC than the product. Characteristic signals in ¹H NMR. |
| 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | C₆H₇ClN₂O | Incomplete oxidation of the intermediate | Presence of an aldehyde proton signal (~9.5-10.5 ppm) in ¹H NMR. |
| 5-hydroxy-1,3-dimethyl-4-nitro-1H-pyrazole | C₅H₇N₃O₃ | Hydrolysis of the 5-chloro group | Higher polarity than the final product. Mass spectrometry will show a lower molecular weight corresponding to the loss of Cl and gain of OH. |
| 1,3-dimethyl-4,5-dinitro-1H-pyrazole | C₅H₆N₄O₄ | Over-nitration | Higher molecular weight detectable by mass spectrometry. |
| Dichlorinated pyrazole derivative | C₆H₆Cl₂N₂O | Side-reaction during Vilsmeier-Haack | Higher molecular weight with a characteristic isotopic pattern for two chlorine atoms in mass spectrometry. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile or a mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
-
Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C, hold for 5 min.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 50-500 amu.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Spectra to acquire:
-
¹H NMR: To identify proton environments and coupling patterns. Look for characteristic shifts of methyl groups, and aromatic protons.
-
¹³C NMR: To identify the number and type of carbon atoms.
-
DEPT-135: To distinguish between CH, CH₂, and CH₃ groups.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity and confirm the structure of the main compound and any significant impurities.
-
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Potential impurity formation pathways.
Caption: Experimental workflow for impurity identification.
troubleshooting common issues in pyrazole nitration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during pyrazole nitration experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Low or No Yield of Nitropyrazole
Q: I performed a nitration reaction on my pyrazole substrate, but I obtained a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in pyrazole nitration is a common issue that can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions. Here's a step-by-step guide to troubleshoot this problem:
-
Assess Starting Material Purity: Ensure your pyrazole substrate is pure. Impurities can lead to side reactions that consume starting material and complicate purification.[1] It is also crucial to use fresh or properly stored nitrating agents, as their potency can degrade over time.
-
Optimize Reaction Conditions:
-
Nitrating Agent: The choice and concentration of the nitrating agent are critical. For many pyrazoles, a mixture of concentrated nitric acid and sulfuric acid is effective.[2][3] However, for substrates sensitive to strong acids, alternative nitrating agents like N-nitropyrazoles can be used under milder conditions.[4]
-
Reaction Temperature: Temperature control is crucial. Nitration is an exothermic reaction, and excessive heat can lead to decomposition of the product and the formation of byproducts.[2] Conversely, a temperature that is too low may result in a sluggish or incomplete reaction. The optimal temperature can range from 0°C to 90°C depending on the specific protocol.[2]
-
Reaction Time: The reaction time needs to be optimized. Insufficient time will lead to incomplete conversion, while prolonged reaction times can increase the formation of degradation products. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is recommended.[1]
-
-
Consider Side Reactions: Be aware of potential side reactions such as dinitration or the formation of regioisomers, which can consume your desired product.[3][5]
2. Formation of Multiple Products (Regioselectivity Issues)
Q: My reaction is producing a mixture of nitropyrazole isomers. How can I improve the regioselectivity of the nitration?
A: The formation of regioisomeric mixtures is a frequent challenge in pyrazole chemistry due to the presence of two nitrogen atoms in the ring.[6][7][8] The position of nitration (N-1, C-3, C-4, or C-5) is influenced by both steric and electronic factors of the substituents on the pyrazole ring and the reaction conditions.[9]
-
Solvent Choice: The solvent can significantly influence regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to dramatically increase the regioselectivity in some pyrazole syntheses.[6][7]
-
Nitrating Agent: The choice of nitrating agent can direct the position of nitration. For example, nitration with nitric acid in acetic anhydride can favor N-nitration, which can then rearrange to C-nitropyrazoles.[5]
-
Protecting Groups: In some cases, using a protecting group on one of the nitrogen atoms can direct the nitration to a specific position on the pyrazole ring.
3. Product Purification Challenges
Q: I have successfully nitrated my pyrazole, but I am struggling to purify the product from the reaction mixture and byproducts. What are the recommended purification methods?
A: Purifying nitropyrazoles often requires specific techniques due to their properties and the presence of strong acids in the reaction mixture.
-
Work-up Procedure: A common work-up procedure involves carefully pouring the reaction mixture onto ice water to precipitate the crude product.[2][10] The precipitated solid can then be collected by filtration and washed with cold water.[10]
-
Recrystallization: Recrystallization is a highly effective method for purifying solid nitropyrazoles.[10] Common solvent systems for recrystallization include ethanol/water mixtures or ethyl ether/hexane.[2]
-
Column Chromatography: For mixtures of isomers or to remove stubborn impurities, column chromatography on silica gel is a powerful technique.[4]
-
Acid-Base Extraction: The basic nature of the pyrazole ring allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic solution to remove non-basic impurities. The nitropyrazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
4. Safety Concerns
Q: What are the primary safety precautions I should take when performing a pyrazole nitration?
A: Nitration reactions are potentially hazardous and must be performed with extreme care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.[11][12]
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood to avoid inhaling corrosive and toxic fumes.[11]
-
Handling of Acids: Concentrated nitric and sulfuric acids are highly corrosive. Handle them with extreme caution and always add acid to water, never the other way around, when preparing dilutions.
-
Exothermic Reaction: Nitration is a highly exothermic process.[13] Use an ice bath to control the temperature and add the nitrating agent slowly and carefully to prevent a runaway reaction.
-
Potentially Explosive Products: Some nitrated organic compounds can be explosive.[13][14] Handle the products with care, especially upon drying, and avoid friction or impact.
Data Presentation
Table 1: Comparison of Reaction Conditions for 4-Nitropyrazole Synthesis
| Starting Material | Nitrating Agent | Solvent/Acid | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyrazole | Fuming HNO₃ (90%) / Fuming H₂SO₄ (20%) | Concentrated H₂SO₄ | 50 | 1.5 | 85 | [2] |
| Pyrazole | Concentrated HNO₃ / Concentrated H₂SO₄ | - | 90 | 6 | 56 | [2] |
| N-Nitropyrazole | - | Concentrated H₂SO₄ | 90 | 24 | - | [2] |
| 4-Iodopyrazole | Fuming HNO₃ | Tetrahydrofuran | - | - | - | [2] |
| Pyrazole | Concentrated HNO₃ (70%) / Concentrated H₂SO₄ | - | 55 | 7 | 72.5 | [10] |
Experimental Protocols
Protocol 1: Synthesis of 4-Nitropyrazole using Fuming Nitric and Sulfuric Acids [2]
This protocol describes a one-pot, two-step synthesis of 4-nitropyrazole.
Materials:
-
Pyrazole
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid (90%)
-
Fuming sulfuric acid (20% oleum)
-
Ice
-
Deionized water
-
Ethyl ether
-
Hexane
Procedure:
-
Preparation of Nitrosulfuric Acid: In a flask equipped with a stirrer and cooled in an ice-water bath, slowly add fuming nitric acid to fuming sulfuric acid while maintaining the temperature between 0 and 10°C.
-
Formation of Pyrazole Sulfate: In a separate flask, add pyrazole to concentrated sulfuric acid at room temperature and stir for 30 minutes.
-
Nitration: Cool the pyrazole sulfate solution in an ice-water bath and slowly add the prepared nitrosulfuric acid dropwise.
-
Reaction: After the addition is complete, raise the temperature to 50°C and maintain it for 1.5 hours.
-
Work-up: Pour the reaction mixture into a beaker containing ice water to precipitate the product.
-
Purification: Collect the white solid by filtration, wash with ice water, and dry under vacuum. Recrystallize the crude product from an ethyl ether/hexane mixture to obtain pure 4-nitropyrazole.
Visualizations
Caption: Troubleshooting workflow for low yield in pyrazole nitration.
Caption: Factors influencing regioselectivity in pyrazole nitration.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 9. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 10. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole
This guide provides researchers, scientists, and drug development professionals with alternative synthetic routes for 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole, complete with troubleshooting FAQs, detailed experimental protocols, and workflow diagrams.
Route 1: Nitration of 1,3-dimethyl-pyrazol-5-one followed by Chlorination (Recommended)
This two-step route begins with the commercially available 1,3-dimethyl-pyrazol-5-one. The pyrazole ring is first nitrated at the C4 position, followed by the conversion of the C5 hydroxyl group (in its tautomeric form) to a chloride using a suitable chlorinating agent.
Experimental Workflow: Route 1
Caption: Workflow for the synthesis of this compound via nitration then chlorination.
Frequently Asked Questions (FAQs) & Troubleshooting: Route 1
Q1: My nitration step (Step 1) is resulting in a low yield or a mixture of products. What could be the cause?
A1:
-
Temperature Control: Nitration is a highly exothermic reaction. Ensure the reaction mixture is kept cold (typically 0-5 °C) during the addition of the pyrazolone substrate to the nitrating mixture (HNO₃/H₂SO₄). A rise in temperature can lead to over-nitration or degradation of the starting material.
-
Order of Addition: It is generally recommended to add the substrate to the pre-mixed and cooled nitrating acids slowly.
-
Side Reactions: The formation of dinitro products or oxidation byproducts can occur. Use of milder nitrating agents or precise control over stoichiometry can mitigate this. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Q2: The chlorination step (Step 2) is not proceeding to completion. How can I improve the conversion?
A2:
-
Reagent: Phosphorus oxychloride (POCl₃) is a common and effective chlorinating agent for converting hydroxyl groups on heterocyclic rings to chlorides.[1] Ensure the POCl₃ used is fresh and has not been decomposed by moisture.
-
Temperature and Reaction Time: These reactions often require heating. A typical temperature range is 80-110 °C. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Monitor via TLC to determine the optimal endpoint.
-
Solvent: The reaction can be run neat in excess POCl₃ or with a high-boiling inert solvent like toluene or acetonitrile. Using a solvent can sometimes improve substrate solubility and reaction consistency.
Q3: I am having difficulty purifying the final product. What are the common impurities?
A3:
-
Starting Material: Incomplete chlorination will leave residual 1,3-dimethyl-4-nitro-1H-pyrazol-5-ol. This can often be removed by washing the organic extract with a mild aqueous base (e.g., NaHCO₃ solution).
-
Hydrolyzed Product: The final product can be sensitive to moisture, potentially hydrolyzing back to the pyrazol-5-ol. Ensure all workup steps are performed under anhydrous conditions where possible and that solvents are dry.
-
Purification Technique: The final compound is expected to be a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) is often effective. If isomers or other persistent impurities are present, column chromatography on silica gel may be necessary.
Detailed Experimental Protocol: Route 1
Step 1: Synthesis of 1,3-Dimethyl-4-nitro-1H-pyrazol-5-ol
-
In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to chilled (0 °C) concentrated sulfuric acid.
-
Maintain the temperature below 10 °C throughout the addition.
-
Cool the resulting mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of 1,3-dimethyl-pyrazol-5-one (1.0 eq) in concentrated sulfuric acid to the nitrating mixture, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for 1-2 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.
-
The precipitated solid product is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum.
Step 2: Synthesis of this compound
-
In a round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, add 1,3-dimethyl-4-nitro-1H-pyrazol-5-ol (1.0 eq).
-
Add phosphorus oxychloride (POCl₃) (3-5 eq) to the flask.
-
Heat the mixture to reflux (approx. 105-110 °C) for 2-4 hours. The reaction should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Neutralize the acidic solution with a saturated sodium bicarbonate or dilute sodium hydroxide solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization or column chromatography.
Route 2: Chlorination of 1,3-dimethyl-pyrazol-5-one followed by Nitration (Alternative)
This route reverses the order of functionalization. It starts with the chlorination of 1,3-dimethyl-pyrazol-5-one to form 5-chloro-1,3-dimethyl-1H-pyrazole, a known compound, which is then nitrated at the C4 position.[2]
Experimental Workflow: Route 2
Caption: Workflow for the synthesis of this compound via chlorination then nitration.
Frequently Asked Questions (FAQs) & Troubleshooting: Route 2
Q1: The initial chlorination of 1,3-dimethyl-pyrazol-5-one (Step 1) gives a low yield. Why?
A1:
-
Incomplete Reaction: Similar to Route 1, this step requires heat. Ensure the reaction is heated sufficiently (refluxing POCl₃) for an adequate duration.
-
Workup Issues: The intermediate, 5-chloro-1,3-dimethyl-1H-pyrazole, can be volatile. Avoid excessive heating during solvent removal. It is also susceptible to hydrolysis back to the starting material if the quench and workup are not performed efficiently.
Q2: The nitration of 5-chloro-1,3-dimethyl-1H-pyrazole (Step 2) is not working as expected. What are the challenges?
A2:
-
Ring Deactivation: The chloro-substituent at C5 is electron-withdrawing, which deactivates the pyrazole ring towards electrophilic substitution compared to an unsubstituted pyrazole. Harsher nitrating conditions (e.g., slightly higher temperature or fuming nitric/sulfuric acid) may be required. However, this also increases the risk of side reactions.
-
Regioselectivity: While nitration is expected at C4, other isomers could potentially form under forcing conditions. It is crucial to characterize the final product carefully using NMR spectroscopy to confirm the position of the nitro group. The iodination of this substrate is known to occur at the C4 position, which supports the feasibility of C4 nitration.[2]
Q3: How do I separate the final product from the starting material in Step 2?
A3: The starting material (5-chloro-1,3-dimethyl-1H-pyrazole) and the nitrated product will have different polarities. The nitro-product will be significantly more polar. This difference should allow for effective separation using column chromatography on silica gel. A solvent system like hexanes/ethyl acetate would be a good starting point for elution.
Detailed Experimental Protocol: Route 2
Step 1: Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole
-
Follow the procedure for chlorination as described in Route 1, Step 2 , using 1,3-dimethyl-pyrazol-5-one as the starting material.
-
After workup, the crude 5-chloro-1,3-dimethyl-1H-pyrazole can be purified by vacuum distillation or column chromatography if necessary before proceeding to the next step.
Step 2: Nitration of 5-Chloro-1,3-dimethyl-1H-pyrazole
-
In a three-necked flask, cool concentrated sulfuric acid to 0 °C.
-
Slowly add 5-chloro-1,3-dimethyl-1H-pyrazole (1.0 eq) while maintaining the temperature below 10 °C.
-
Prepare a cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the pyrazole solution, keeping the reaction temperature between 0-5 °C.
-
After addition, allow the reaction to stir at room temperature for 2-3 hours, or until TLC indicates the consumption of starting material.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by vacuum filtration and wash with cold water until neutral.
-
Dry the solid and purify by recrystallization (e.g., from ethanol) to obtain this compound.
Quantitative Data Summary
| Step | Reaction | Reagents | Typical Temp. (°C) | Typical Time (h) | Typical Yield (%) |
| Route 1 | |||||
| 1 | Nitration of Pyrazolone | HNO₃ / H₂SO₄ | 0 - 5 | 1 - 2 | 70 - 90 |
| 2 | Chlorination of Pyrazol-ol | POCl₃ | 100 - 110 | 2 - 4 | 65 - 85 |
| Route 2 | |||||
| 1 | Chlorination of Pyrazolone | POCl₃ | 100 - 110 | 2 - 4 | 70 - 90 |
| 2 | Nitration of Chloro-pyrazole | HNO₃ / H₂SO₄ | 0 - 25 | 2 - 3 | 60 - 80 |
References
Technical Support Center: Improving Regioselectivity in Pyrazole Synthesis
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to regioselectivity during pyrazole formation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: We are observing a mixture of regioisomers during pyrazole synthesis from an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine. What are the primary factors influencing regioselectivity?
A1: The formation of regioisomeric mixtures is a common challenge in pyrazole synthesis, particularly with unsymmetrical starting materials. The regiochemical outcome is primarily governed by a combination of steric and electronic factors of the substituents on both the 1,3-dicarbonyl compound and the hydrazine, as well as the reaction conditions.[1][2][3] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two potential pyrazole products.[1]
Key factors influencing regioselectivity include:
-
Electronic Effects: The electrophilicity of the carbonyl carbons in the 1,3-dicarbonyl compound plays a significant role. Electron-withdrawing groups can activate an adjacent carbonyl group, making it more susceptible to nucleophilic attack.[3]
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, directing the reaction towards the less hindered carbonyl group.[1][2]
-
Solvent Choice: The solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols have been shown to significantly enhance the formation of a single regioisomer.[4][5]
-
Reaction pH: The pH of the reaction medium can be a critical factor. Acidic or basic conditions can alter the reaction pathway and favor the formation of one isomer over the other.[1]
Q2: How can we improve the regioselectivity of our pyrazole synthesis? We are currently using ethanol as the solvent.
A2: While ethanol is a common solvent for pyrazole synthesis, it often leads to low regioselectivity. To improve the regioselectivity, consider the following strategies:
-
Solvent Modification: Switching to fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity.[4] These solvents are non-nucleophilic and do not compete with the hydrazine in attacking the more reactive carbonyl group, leading to a higher preference for one regioisomer.[4]
-
Temperature Control: Optimizing the reaction temperature can influence the kinetic versus thermodynamic control of the reaction, potentially favoring the formation of a single isomer.[6]
-
Catalyst Introduction: Depending on the specific reaction, the use of catalysts can direct the synthesis towards a specific regioisomer.[7]
-
pH Adjustment: Carefully controlling the pH of the reaction mixture can favor one reaction pathway over another, thus improving regioselectivity.[1]
Troubleshooting Guides
Issue: Poor Regioselectivity with Unsymmetrical 1,3-Diketones
If you are observing a mixture of regioisomers when reacting an unsymmetrical 1,3-diketone with a substituted hydrazine, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for improving pyrazole regioselectivity.
Data Presentation
The choice of solvent can significantly impact the regioselectivity of pyrazole formation. The following table summarizes the effect of different solvents on the reaction of 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione with methylhydrazine.
| Entry | Solvent | Temperature (°C) | Ratio of Regioisomers (3-CF₃ : 5-CF₃) | Total Yield (%) | Reference |
| 1 | Ethanol | Room Temp | Low (undesired isomer may be major) | - | |
| 2 | TFE | Room Temp | 85 : 15 | - | [4] |
| 3 | HFIP | Room Temp | 97 : 3 | - |
Data is illustrative of the trend observed in the literature. Actual ratios and yields are substrate-dependent.
Experimental Protocols
General Protocol for Improved Regioselective Pyrazole Synthesis Using Fluorinated Alcohols
This protocol is a general guideline for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and substituted hydrazines with improved regioselectivity.[4]
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 equiv)
-
Substituted hydrazine (1.0-1.2 equiv)
-
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in the fluorinated alcohol in a round-bottom flask equipped with a magnetic stirrer.
-
Add the substituted hydrazine to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired pyrazole regioisomer.
Signaling Pathways and Logical Relationships
The regioselectivity in the Knorr pyrazole synthesis is determined by the initial nucleophilic attack of the substituted hydrazine on one of the two carbonyl carbons of the unsymmetrical 1,3-dicarbonyl compound. The pathway leading to the major product is influenced by the factors discussed previously.
References
- 1. benchchem.com [benchchem.com]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
Technical Support Center: Managing Side Reactions in the Halogenation of Pyrazoles
Welcome to the Technical Support Center for managing side reactions during the halogenation of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the halogenation of pyrazoles?
A1: The most prevalent side reactions include:
-
Lack of Regioselectivity: Halogenation can occur at different positions on the pyrazole ring, primarily at the C4 and C5 positions, leading to a mixture of regioisomers. The electron-rich nature of the pyrazole ring makes it susceptible to electrophilic attack at multiple sites.[1]
-
Over-halogenation: Introduction of more than one halogen atom onto the pyrazole ring, resulting in di- or poly-halogenated products. This is particularly common when the pyrazole ring is activated by electron-donating groups.
-
N-Halogenation: In some cases, especially with N-unsubstituted pyrazoles, the halogenating agent may react at the nitrogen atom.
-
Side-Chain Halogenation: If alkyl substituents are present on the pyrazole ring, halogenation can sometimes occur on the side chain, particularly under radical conditions.[2]
Q2: How do substituents on the pyrazole ring affect the regioselectivity of halogenation?
A2: Substituents play a crucial role in directing the position of halogenation through electronic and steric effects:
-
Electron-Donating Groups (EDGs): EDGs such as alkyl and amino groups activate the pyrazole ring, making it more reactive towards electrophiles. They generally direct halogenation to the C4 position. However, they also increase the risk of over-halogenation.
-
Electron-Withdrawing Groups (EWGs): EWGs like nitro or trifluoromethyl groups deactivate the ring, making halogenation more difficult and often requiring harsher conditions or catalysts.[3] They can influence the regioselectivity, and in some cases, allow for halogenation at the C5 position.
-
N1-Substituent: The nature of the substituent at the N1 position can influence the reactivity and regioselectivity of the halogenation reaction.
Q3: I am observing a mixture of 4-halo and 5-halo regioisomers. How can I improve selectivity?
A3: Achieving high regioselectivity between the C4 and C5 positions is a common challenge. Here are some strategies:
-
For C4-Halogenation:
-
Use of N-Halosuccinimides (NXS): Reagents like N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS) often favor halogenation at the C4 position.[4]
-
Oxidative Iodination: Systems like I₂/CAN (Ceric Ammonium Nitrate) or I₂/H₂O₂ are known to be highly regioselective for the C4 position.[3][5]
-
Catalysis: The use of certain catalysts, such as gallocyanine with NBS, can enhance the preference for C4-bromination.[4]
-
-
For C5-Halogenation:
-
Directed Lithiation: A common strategy for selective C5-halogenation is to first deprotonate the C5 position using a strong base like n-butyllithium (n-BuLi) at low temperatures, followed by quenching with an electrophilic halogen source (e.g., I₂). This method provides excellent regioselectivity for the C5 position.[3][5]
-
Q4: My reaction is producing a significant amount of di-halogenated product. How can I prevent this?
A4: The formation of di-halogenated byproducts, typically at the 4,4-positions in pyrazolin-5-ones or 4,5-positions in pyrazoles, can be minimized by:
-
Controlling Stoichiometry: Carefully controlling the amount of the halogenating agent is crucial. Using 1.0 to 1.2 equivalents of the halogenating agent can help to reduce over-halogenation.
-
Reaction Temperature: Running the reaction at lower temperatures can often improve selectivity for the mono-halogenated product.
-
Slow Addition: Adding the halogenating agent slowly to the reaction mixture can help to maintain a low concentration of the electrophile, thus disfavoring the second halogenation event.
-
Deactivating Groups: The presence of electron-withdrawing groups on the pyrazole ring can reduce the reactivity of the mono-halogenated product, thus preventing further halogenation.
Troubleshooting Guides
Issue 1: Low or No Conversion
| Possible Cause | Troubleshooting Step |
| Insufficiently reactive halogenating agent | For deactivated pyrazoles (containing EWGs), a stronger electrophilic halogen source or the addition of a catalyst may be necessary. For example, using NCS may require an acid catalyst for less reactive substrates. |
| Poor quality of reagents | Ensure the purity and dryness of solvents and reagents, especially for moisture-sensitive reactions like those involving n-BuLi. |
| Suboptimal reaction temperature | Some halogenations require elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature while monitoring for side product formation. For iodination with I₂/CAN, refluxing is often necessary.[3][6] |
| Incorrect workup procedure | Ensure that the workup procedure does not lead to loss of product. For example, quenching with a reducing agent like sodium thiosulfate is necessary to remove excess iodine.[6] |
Issue 2: Poor Regioselectivity (Mixture of Isomers)
| Possible Cause | Troubleshooting Step |
| Inherently low selectivity of the chosen method for the specific substrate | For selective C4-iodination, consider using I₂/CAN or I₂/H₂O₂.[5][6] For selective C5-iodination, the n-BuLi/I₂ protocol is highly effective.[3] |
| Steric hindrance | Bulky substituents at positions adjacent to the target halogenation site may hinder the approach of the electrophile. Consider a different synthetic strategy if steric hindrance is significant. |
| Reaction conditions favoring multiple pathways | Solvent and temperature can influence regioselectivity. Experiment with different solvents (e.g., polar vs. non-polar) and a range of temperatures. |
Issue 3: Formation of Side-Chain Halogenated Products
| Possible Cause | Troubleshooting Step |
| Radical reaction pathway | Side-chain halogenation is often indicative of a radical mechanism. This can be promoted by light or radical initiators. Ensure the reaction is run in the dark and at a controlled temperature. Photochemical bromination with NBS is known to cause side-chain bromination.[7] |
| Reaction with N-chlorosuccinimide (NCS) | For some substrates, such as 1-phenyl-3,5-dimethyl-1H-pyrazole, reaction with NCS can lead to a complex mixture of side-chain halogenated compounds.[2] In such cases, consider using a different chlorinating agent or protecting the side chain if possible. |
Data Presentation: Comparison of Iodination Methods
| Method | Reagents | Typical Solvent | Position Selectivity | Yield Range (%) | Key Advantages/Disadvantages |
| Oxidative Iodination | I₂ / Ceric Ammonium Nitrate (CAN) | Acetonitrile | C4 | 60-95 | Highly regioselective for C4; suitable for electron-withdrawing groups. Requires elevated temperatures.[3][6] |
| Green Iodination | I₂ / H₂O₂ | Water | C4 | 70-98 | Environmentally friendly, uses water as a solvent. Reaction times can be long for some substrates.[5] |
| Directed Lithiation | n-BuLi, then I₂ | Anhydrous THF | C5 | 65-89 | Highly regioselective for C5. Requires anhydrous conditions and low temperatures (-78 °C).[3] |
| N-Iodosuccinimide | NIS / Acid (e.g., TFA) | Acetic Acid | C4 | Good | Effective for a range of pyrazoles, including some deactivated systems. Requires acidic conditions.[6] |
| Iodine Monochloride | ICl / Li₂CO₃ | Dichloromethane | C4 | Good | Effective for the synthesis of 1-acyl-4-iodo-1H-pyrazoles.[8] |
Experimental Protocols
Protocol 1: Regioselective C4-Bromination using NBS
This protocol is adapted for the C4-bromination of a substituted pyrazole.
Materials:
-
Substituted pyrazole (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.1 equiv)
-
Dimethylformamide (DMF)
Procedure:
-
In a dry round-bottom flask, dissolve the pyrazole (2.5 mmol) in DMF (10 mL).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add NBS (2.8 mmol) in small portions over 20 minutes, maintaining the temperature at 0 °C.
-
Continue stirring at 0 °C for an additional 30 minutes.
-
Allow the reaction to warm to room temperature and monitor its progress by TLC.
-
Once the reaction is complete, pour the mixture into water (50 mL) and extract with diethyl ether (2 x 40 mL).
-
Wash the combined organic layers with water (2 x 50 mL) and saturated brine (50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by trituration or column chromatography.[9]
Protocol 2: Regioselective C4-Iodination using I₂/CAN
This method is particularly effective for pyrazoles with electron-withdrawing groups.
Materials:
-
1-Aryl-3-trifluoromethyl-1H-pyrazole (1.0 equiv)
-
Iodine (I₂) (1.3 equiv)
-
Ceric Ammonium Nitrate (CAN) (1.1 equiv)
-
Acetonitrile (MeCN)
Procedure:
-
Dissolve the pyrazole (1.0 mmol) in acetonitrile (6 mL).
-
Add CAN (603 mg, 1.1 mmol) and elemental iodine (330 mg, 1.3 mmol) to the solution.
-
Reflux the reaction mixture overnight.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (15 mL).
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (5 mL) to remove excess iodine, followed by water (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.[3][6]
Protocol 3: Regioselective C5-Iodination via Directed Lithiation
This protocol allows for the exclusive formation of 5-iodopyrazoles.
Materials:
-
1-Aryl-3-CF₃-1H-pyrazole (1.0 equiv)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes) (1.3 equiv)
-
Iodine (I₂) (1.4 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Under an inert atmosphere (e.g., argon), dissolve the pyrazole (1.0 mmol) in dry THF (5 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-BuLi (0.52 mL, 1.3 mmol) dropwise with vigorous stirring.
-
Stir the mixture at -78 °C for 10 minutes.
-
Add a solution of iodine (356 mg, 1.4 mmol) in dry THF (3 mL).
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.[3][8]
Visualizations
Caption: Troubleshooting workflow for poor regioselectivity.
Caption: Strategies to prevent over-halogenation.
Caption: Workflow for selective C5-iodination.
References
- 1. beilstein-archives.org [beilstein-archives.org]
- 2. researchgate.net [researchgate.net]
- 3. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. books.rsc.org [books.rsc.org]
Technical Support Center: 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole
This technical support center provides guidance on the storage, stability, and handling of 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed, light-proof container in a cool, dry, and well-ventilated place.[1][2][3] For analogous pyrazoline derivatives, storage under an inert atmosphere (argon or nitrogen) at temperatures between 0-8°C is suggested to prevent oxidation.[4]
Q2: What is the expected shelf-life of this compound?
Q3: What are the visual signs of degradation for this compound?
A3: Pyrazoline derivatives have been observed to undergo oxidation, resulting in brownish products.[4] Any change in color from its expected appearance should be considered a potential sign of degradation.
Q4: What are the general handling precautions for this compound?
A4: Handle this compound in a well-ventilated area.[1][2] Wear suitable protective clothing, including chemical-impermeable gloves, and eye protection.[1][2] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[1] Do not eat, drink, or smoke when using this product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: The compound has changed color (e.g., turned brownish).
-
Possible Cause: Oxidation of the pyrazole ring.[4] Exposure to air, light, or elevated temperatures can accelerate this process.
-
Solution:
-
Verify the storage conditions. Ensure the container is tightly sealed and protected from light.
-
For future storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.[4]
-
If the compound's purity is critical for your experiment, it is advisable to purify the material before use or obtain a fresh batch.
-
Issue 2: Inconsistent experimental results.
-
Possible Cause: Degradation of the compound, leading to the presence of impurities. The nitro group in nitroaromatic compounds can be susceptible to reduction under certain conditions.[5]
-
Solution:
-
Assess the purity of your sample using an appropriate analytical method (e.g., HPLC, LC-MS, or ¹H NMR).
-
Review your experimental protocol for any conditions that might promote degradation (e.g., prolonged exposure to high temperatures, incompatible reagents).
-
Refer to the stability assessment protocol below to determine the compound's stability under your specific experimental conditions.
-
Data Presentation
Table 1: Recommended Storage Conditions Summary
| Parameter | Recommendation | Source |
| Temperature | Cool, dry place (≤25°C). For enhanced stability, 0-8°C. | [3] |
| Atmosphere | Tightly sealed container. Inert atmosphere (Argon or Nitrogen) is recommended for long-term storage. | [1][2] |
| Light | Store in a light-proof container. | [3][4] |
| Moisture | Keep in a dry environment. A low water content (e.g., ≤0.5%) is crucial for the stability of similar compounds. | [3] |
Table 2: Purity and Stability Data (Template)
| Batch Number | Date of Analysis | Purity (%) by HPLC | Appearance | Comments |
| [Enter Batch #] | [Enter Date] | [Enter Purity] | [Enter Appearance] | [Enter Comments] |
Note: This table should be populated with data from your own experimental analysis.
Experimental Protocols
Protocol 1: General Procedure for Stability Assessment of this compound in Solution
-
Solution Preparation: Prepare a stock solution of this compound of a known concentration in the solvent system relevant to your experiment.
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the stock solution using a validated stability-indicating method (e.g., HPLC with a UV detector) to determine the initial purity and concentration.
-
Storage Conditions: Divide the remaining stock solution into several vials and store them under different conditions that mimic your experimental setup (e.g., room temperature, 4°C, protected from light, exposed to light).
-
Time Point Analysis: At predetermined time intervals (e.g., 1, 4, 8, 24, and 48 hours), remove a vial from each storage condition and analyze its contents using the same analytical method as in step 2.
-
Data Analysis: Compare the purity and concentration of the compound at each time point to the initial (T=0) values. A significant decrease in the main peak area and/or the appearance of new peaks indicates degradation.
Visualizations
Caption: Troubleshooting workflow for stability issues.
References
challenges in the scale-up production of 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound. Two primary synthetic routes are considered:
-
Route A: Nitration of 5-Chloro-1,3-dimethyl-1H-pyrazole.
-
Route B: Chlorination of 1,3-dimethyl-4-nitro-1H-pyrazole.
Low or No Product Yield
| Probable Cause | Recommended Solution | Relevant Route(s) |
| Incomplete Reaction | - Monitor reaction progress closely using TLC or HPLC. - Ensure reaction temperature is maintained at the optimal level. - Extend reaction time if necessary. | A & B |
| Degradation of Starting Material or Product | - For nitration, maintain strict temperature control to avoid side reactions. - For chlorination, ensure anhydrous conditions to prevent hydrolysis of the chlorinating agent. | A & B |
| Inefficient Nitrating/Chlorinating Agent | - Use fresh, high-purity nitrating or chlorinating agents. - Consider alternative reagents if the primary choice is ineffective (e.g., fuming nitric acid in sulfuric acid for nitration, or SOCl₂ with a catalytic amount of DMF for chlorination). | A & B |
| Poor Quality Starting Material | - Verify the purity of the starting pyrazole derivative by NMR or melting point analysis. - Purify the starting material if necessary before proceeding. | A & B |
Formation of Impurities and Byproducts
| Probable Cause | Recommended Solution | Relevant Route(s) |
| Over-nitration or Di-nitration | - Carefully control the stoichiometry of the nitrating agent. - Maintain a low reaction temperature to improve selectivity. | A |
| Formation of Isomeric Products | - Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired isomer. - Purification by column chromatography or recrystallization may be necessary. | A & B |
| Hydrolysis of Chloro Group | - Ensure all reagents and solvents are anhydrous during chlorination and work-up. - Quench the reaction with ice-cold water and extract the product promptly. | B |
| Incomplete Diazotization (if using Sandmeyer route) | - Ensure the temperature is kept low (0-5 °C) during diazotization. - Use a slight excess of sodium nitrite. | Alternative |
| Decomposition of Diazonium Salt (if using Sandmeyer route) | - Use the diazonium salt immediately after preparation. - Maintain low temperatures throughout the Sandmeyer reaction.[1][] | Alternative |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: While multiple routes are possible, the nitration of 5-Chloro-1,3-dimethyl-1H-pyrazole is a common and direct approach.[3] Another viable method is the chlorination of 1,3-dimethyl-4-nitro-1H-pyrazole. The choice of route may depend on the availability and cost of the starting materials.
Q2: My nitration reaction is highly exothermic and difficult to control on a larger scale. What can I do?
A2: Exothermic nitration reactions are a significant scale-up challenge.[4] To manage this, consider the following:
-
Slow, controlled addition: Add the nitrating agent dropwise to the substrate solution while vigorously stirring and monitoring the internal temperature.
-
Efficient cooling: Use an appropriate cooling bath (e.g., ice-salt or a chiller) to maintain the desired temperature.
-
Solvent choice: Use a solvent with good heat transfer properties.
-
Flow chemistry: For larger scales, transitioning to a continuous flow reactor can provide superior temperature control and safety.
Q3: I am observing the formation of a significant amount of di-nitrated byproduct. How can I minimize this?
A3: The formation of di-nitrated species is often due to harsh reaction conditions. To improve selectivity for mono-nitration:
-
Use a milder nitrating agent.
-
Carefully control the stoichiometry of the nitrating agent to be as close to 1:1 as possible.
-
Maintain a lower reaction temperature.
Q4: What are the best practices for purifying the final product?
A4: Purification can typically be achieved through:
-
Recrystallization: Using a suitable solvent system (e.g., ethanol/water, isopropanol) can yield a highly pure product.
-
Column Chromatography: If recrystallization is ineffective at removing persistent impurities, silica gel column chromatography with an appropriate eluent system (e.g., hexane/ethyl acetate) can be employed.
Q5: Are there any specific safety precautions I should take when working with nitropyrazoles?
A5: Yes, nitropyrazoles can be energetic compounds and should be handled with care.[5][6][7][8]
-
Thermal Stability: Be aware of the decomposition temperature of the product and avoid excessive heating.[6][7][8]
-
Impact and Friction Sensitivity: Handle the dry, solid product gently.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
-
Scale-up Safety Review: Before performing a large-scale reaction, a thorough safety review, including calorimetric studies, is highly recommended to understand the thermal hazards.[1]
Experimental Protocols
Route A: Nitration of 5-Chloro-1,3-dimethyl-1H-pyrazole
Materials:
-
5-Chloro-1,3-dimethyl-1H-pyrazole
-
Fuming Nitric Acid (90%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 5-Chloro-1,3-dimethyl-1H-pyrazole (1 equivalent) to concentrated sulfuric acid.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add fuming nitric acid (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the aqueous mixture with dichloromethane (3 x volume).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until neutral, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol).
Route B: Chlorination of 1,3-dimethyl-4-nitro-1H-pyrazole
Materials:
-
1,3-dimethyl-4-nitro-1H-pyrazole
-
Phosphorus Oxychloride (POCl₃) or Sulfuryl Chloride (SO₂Cl₂)
-
N,N-Dimethylformamide (DMF, catalytic amount if using SO₂Cl₂)
-
Toluene or other suitable solvent
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
Procedure (using POCl₃):
-
In a flask equipped with a reflux condenser and a calcium chloride guard tube, suspend 1,3-dimethyl-4-nitro-1H-pyrazole (1 equivalent) in phosphorus oxychloride (excess, e.g., 5-10 equivalents).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to get the crude product.
-
Purify by recrystallization or column chromatography.
Data Presentation
Table 1: Typical Reaction Parameters
| Parameter | Route A: Nitration | Route B: Chlorination (POCl₃) |
| Reactant Ratio | 1:1.1 (Substrate:Nitrating Agent) | 1:5-10 (Substrate:POCl₃) |
| Temperature | 0-10 °C | Reflux (approx. 107 °C) |
| Reaction Time | 1-3 hours | 4-8 hours |
| Typical Yield | 70-85% | 65-80% |
Table 2: Impurity Profile and Mitigation
| Impurity | Potential Source | Mitigation Strategy |
| Di-nitro pyrazole | Over-nitration in Route A | Strict control of stoichiometry and temperature. |
| Hydroxy-nitro-pyrazole | Hydrolysis of chloro group in Route B | Use of anhydrous reagents and conditions. |
| Isomeric byproducts | Non-regioselective reaction | Optimization of reaction conditions; purification. |
| Unreacted Starting Material | Incomplete reaction | Increase reaction time or temperature moderately. |
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
Technical Support Center: Overcoming Purification Difficulties of Nitropyrazole Compounds
Welcome to the technical support center for the purification of nitropyrazole compounds. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting for common challenges encountered during the purification of these valuable synthetic intermediates.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Recrystallization Issues
Q1: My nitropyrazole compound "oils out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out" happens when the compound precipitates from the solution at a temperature above its melting point. Here are several strategies to resolve this issue:
-
Increase Solvent Volume: Add more of the "good" solvent (the one in which your compound is soluble) to the hot solution. This lowers the saturation temperature, allowing crystallization to occur at a temperature below the compound's melting point.
-
Slow Cooling: Ensure the solution cools as slowly as possible. Using an insulated container or leaving the flask in a warm bath that is slowly cooling can promote gradual crystal formation instead of rapid precipitation as an oil.
-
Change the Solvent System: Experiment with different solvent or solvent/anti-solvent combinations. A solvent with a lower boiling point might be beneficial.
-
Use a Seed Crystal: If you have a small amount of the pure, solid material, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[1]
Q2: The yield of my recrystallized nitropyrazole is very low. How can I improve it?
A2: Low yield can be frustrating. Consider these factors to improve your recovery:
-
Minimize Hot Solvent: Use only the minimum amount of hot solvent required to fully dissolve your crude product. Excess solvent will keep more of your compound dissolved in the mother liquor upon cooling.
-
Thorough Cooling: Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) to maximize precipitation. However, be mindful that this might also cause impurities to precipitate if they are present in high concentrations.
-
Appropriate Solvent Choice: The ideal solvent will dissolve the nitropyrazole compound when hot but have very low solubility for it when cold. Refer to the solubility data in the tables below to make an informed choice.
Q3: How can I remove colored impurities from my nitropyrazole compound during recrystallization?
A3: Colored impurities can often be removed by using activated charcoal.
-
Procedure: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.
-
Caution: Activated charcoal can also adsorb some of your desired product, which may lead to a decrease in yield. Use it sparingly.[1]
Q4: I'm struggling to choose a suitable recrystallization solvent for my new nitropyrazole derivative. Where do I start?
A4: Solvent selection is critical for successful recrystallization. Here's a systematic approach:
-
"Like Dissolves Like": Consider the polarity of your nitropyrazole. The presence of nitro groups makes these compounds relatively polar.
-
Consult Solubility Data: Refer to the tables below for solubility data of known nitropyrazoles in common solvents. This can provide a good starting point.
-
Small-Scale Testing: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Good single solvents will show low solubility at room temperature and high solubility when hot.
-
Mixed Solvent Systems: If no single solvent is ideal, try a mixed solvent system. Dissolve your compound in a "good" solvent (e.g., ethanol, methanol) and add a hot "anti-solvent" (e.g., water, hexane) until the solution becomes turbid, then clarify with a few drops of the good solvent before cooling.[1] Common combinations include hexane/ethyl acetate and hexane/acetone.[1]
Chromatography Issues
Q5: My nitropyrazole isomers are co-eluting or have very poor separation during column chromatography. How can I improve the resolution?
A5: Separating isomers, particularly regioisomers, is a common challenge due to their similar polarities. Here are some strategies:
-
Optimize the Mobile Phase:
-
Solvent System: If using a standard hexane/ethyl acetate system, try switching to a different solvent combination like dichloromethane/methanol or toluene/ethyl acetate. Sometimes, aprotic solvents like acetonitrile can offer different selectivity compared to protic solvents like methanol.
-
Gradient Elution: Employ a shallow gradient, starting with a low polarity and very gradually increasing it. This can help resolve closely eluting compounds.
-
-
Change the Stationary Phase:
-
If silica gel isn't providing adequate separation, consider using alumina (which can be acidic, neutral, or basic) or a bonded-phase silica.
-
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC offers higher resolution. Both normal-phase and reverse-phase HPLC can be effective. For enantiomers, a chiral stationary phase is necessary.
Q6: My nitropyrazole compound is showing significant tailing on the silica gel column. What is the cause and how can I fix it?
A6: Peak tailing is often due to strong interactions between the compound and the stationary phase. Nitropyrazoles can be acidic, leading to strong adsorption on the slightly acidic silica gel.
-
Add a Modifier: Add a small amount of a polar modifier to your mobile phase. For acidic compounds, adding a small percentage of acetic acid can help. Conversely, for basic impurities, adding a small amount of triethylamine can improve peak shape.
-
Deactivate the Silica Gel: You can deactivate the silica gel by pre-treating it with a solvent system containing a small percentage of triethylamine.
Q7: How do I choose the initial conditions for flash chromatography of a new nitropyrazole compound?
A7: Thin-Layer Chromatography (TLC) is an invaluable tool for developing your column chromatography method.
-
Screen Solvents with TLC: Run TLC plates with your crude material in different solvent systems (e.g., varying ratios of hexane/ethyl acetate).
-
Target Rf Value: Aim for a solvent system that gives your desired compound an Rf (retention factor) of approximately 0.2-0.3.
-
Translate to Column Conditions: The solvent system that provides good separation and the target Rf on TLC is a good starting point for your flash column.
Data Presentation
Table 1: Purity and Yield Data for Nitropyrazole Purification
| Compound | Purification Method | Starting Purity | Final Purity | Overall Yield | Reference |
| 3,4-Dinitropyrazole | Recrystallization | Not specified | >99% | up to 55% | [2][3] |
| Unspecified Nitropyrazole Derivative | Recrystallization (x2) | 90.06% | 98.85% | Not specified | [2] |
| 4-Nitropyrazole | Recrystallization (ethyl ether/hexane) | Not specified | Not specified | 85% | [4] |
| 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole | Column Chromatography & Recrystallization | Not specified | Not specified | 93% | [5] |
Table 2: Solubility of Selected Nitropyrazoles in Various Solvents
| Compound | Solvent | Temperature (°C) | Solubility ( g/100g solvent) | Reference |
| 3-Nitropyrazole | Methanol | 50 | 8.54 (mole fraction x 10-2) | |
| 3-Nitropyrazole | Ethanol | 50 | 6.46 (mole fraction x 10-2) | |
| 3-Nitropyrazole | Water | 50 | 0.216 (mole fraction x 10-2) | |
| 1-Methyl-4-nitropyrazole | Acetone | 25 | ~15 | [6] |
| 1-Methyl-4-nitropyrazole | Ethyl Acetate | 25 | ~10 | [6] |
| 1-Methyl-4-nitropyrazole | Methanol | 25 | ~9 | [6] |
| 1-Methyl-4-nitropyrazole | Toluene | 25 | ~2 | [6] |
| 1-Methyl-4-nitropyrazole | Water | 25 | ~0.5 | [6] |
Experimental Protocols
Protocol 1: Recrystallization of 4-Nitropyrazole from Water
This protocol is adapted from a procedure for the synthesis and purification of 4-nitropyrazole.
Materials:
-
Crude 4-nitropyrazole
-
Deionized water
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Ice bath
Methodology:
-
Dissolution: Place the crude 4-nitropyrazole in an Erlenmeyer flask. For every gram of crude product, add approximately 4-5 mL of deionized water.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and the solid completely dissolves. If solid remains, add a minimal amount of additional hot water until a clear solution is obtained.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals by drawing air through the funnel, followed by drying in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Flash Column Chromatography for Nitropyrazole Purification
This is a general protocol that can be adapted for various nitropyrazole compounds based on TLC analysis.
Materials:
-
Crude nitropyrazole mixture
-
Silica gel (flash chromatography grade)
-
Appropriate solvents (e.g., hexane, ethyl acetate, dichloromethane)
-
Glass column with stopcock
-
Sand
-
Collection tubes
Methodology:
-
TLC Analysis: Determine the optimal solvent system for separation using TLC. Aim for an Rf of 0.2-0.3 for the desired compound.
-
Column Packing (Slurry Method):
-
Plug the bottom of the column with a small piece of cotton or glass wool. Add a thin layer of sand.
-
In a beaker, make a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add a protective layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dissolve the crude nitropyrazole in a minimal amount of a suitable solvent (dichloromethane is often a good choice).
-
Carefully apply the sample solution to the top of the column.
-
Drain the solvent until the sample is adsorbed onto the top of the silica.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle positive pressure (air or nitrogen) to achieve a steady flow rate.
-
If using a gradient, gradually increase the polarity of the mobile phase according to your TLC optimization.
-
-
Fraction Collection: Collect the eluent in a series of labeled tubes.
-
Analysis and Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified nitropyrazole.
-
Visualizations
Caption: A general workflow for the purification of nitropyrazole compounds.
Caption: Troubleshooting common issues in nitropyrazole recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
understanding degradation products of 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound under common experimental stress conditions?
-
Hydrolytic Degradation: Under acidic or basic conditions, the chloro group at the C5 position is susceptible to nucleophilic substitution by a hydroxyl group, leading to the formation of 1,3-dimethyl-4-nitro-1H-pyrazol-5-ol.
-
Oxidative Degradation: Exposure to oxidizing agents may lead to several products. This can include hydroxylation of the pyrazole ring or the methyl groups, and potentially ring-opening under harsh conditions.
-
Photolytic Degradation: Upon exposure to UV light, nitroaromatic compounds can undergo photoreduction of the nitro group to a nitroso or amino group. Another possibility is the formation of phenolic compounds through photo-hydroxylation.
-
Thermal Degradation: The primary thermal degradation pathway for nitropyrazoles is often the loss of the nitro group. This can be followed by further isomerization or polymerization of the resulting pyrazole radical.
Q2: I am observing unexpected peaks in my chromatogram after storing my sample of this compound in solution. What could be the cause?
The appearance of new peaks in your chromatogram likely indicates degradation of the parent compound. The nature of the degradation product will depend on the storage conditions:
-
Aqueous solutions (especially at non-neutral pH): The most probable degradation product is 1,3-dimethyl-4-nitro-1H-pyrazol-5-ol due to hydrolysis.
-
Solutions exposed to light: Photodegradation may have occurred. Potential products could include the corresponding amino- or nitroso-pyrazole derivatives.
-
Samples stored at elevated temperatures: Thermal degradation may have led to the formation of 1,3-dimethyl-1H-pyrazole (resulting from the loss of both chloro and nitro groups) or other related pyrazole species.
To confirm the identity of the degradation products, it is recommended to use a stability-indicating analytical method, such as LC-MS, to identify the mass of the unknown peaks and deduce their structures.
Troubleshooting Guides
Issue: Inconsistent Potency or Activity in Biological Assays
Possible Cause: Degradation of the active pharmaceutical ingredient (API), this compound, in the assay medium.
Troubleshooting Steps:
-
Assess Compound Stability in Assay Buffer:
-
Incubate the compound in the assay buffer for the duration of the experiment.
-
At various time points, analyze the sample using a validated HPLC method to quantify the amount of the parent compound remaining.
-
-
pH and Temperature Control:
-
Ensure the pH of the assay buffer is within a stable range for the compound. Based on general pyrazole stability, a near-neutral pH is often preferable.
-
If the assay requires elevated temperatures, minimize the incubation time as much as possible to reduce thermal degradation.
-
-
Light Protection:
-
Conduct experiments under amber or low-light conditions to prevent photodegradation, especially if the assay involves prolonged incubation periods.
-
Issue: Appearance of Unknown Impurities in a Recently Synthesized Batch
Possible Cause: Degradation during work-up, purification, or storage.
Troubleshooting Steps:
-
Review Purification Method:
-
High temperatures during purification (e.g., distillation or high-temperature chromatography) can cause thermal degradation. Consider using purification techniques that operate at lower temperatures.
-
Ensure that the solvents used are free of acidic or basic impurities that could promote hydrolysis.
-
-
Analyze Storage Conditions:
-
Store the solid compound in a cool, dark, and dry place.
-
For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
-
-
Characterize Impurities:
-
Use techniques like LC-MS, GC-MS, and NMR to identify the structure of the impurities. This will provide direct evidence of the degradation pathway occurring.
-
Data Presentation
Table 1: Predicted Major Degradation Products of this compound
| Stress Condition | Predicted Degradation Product Name | Predicted Molecular Formula | Predicted Monoisotopic Mass (Da) |
| Parent Compound | This compound | C₅H₆ClN₃O₂ | 175.01 |
| Acid/Base Hydrolysis | 1,3-dimethyl-4-nitro-1H-pyrazol-5-ol | C₅H₇N₃O₃ | 157.05 |
| Oxidation | 1,3-dimethyl-4-nitro-1H-pyrazole-5-ol and/or hydroxylated derivatives | C₅H₇N₃O₃ | 157.05 |
| Photolysis | 5-Chloro-1,3-dimethyl-1H-pyrazol-4-amine | C₅H₈ClN₃ | 145.04 |
| Thermal Degradation | 5-Chloro-1,3-dimethyl-1H-pyrazole | C₅H₇ClN₂ | 146.03 |
Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (e.g., 254 nm or 365 nm) for 24 hours.
-
Thermal Degradation (Solid State): Place a small amount of the solid compound in an oven at 105°C for 24 hours.
-
Thermal Degradation (Solution): Heat 1 mL of the stock solution at 60°C for 24 hours.
-
-
Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration.
-
Analyze the samples using a validated stability-indicating HPLC or LC-MS method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.
-
Mandatory Visualization
Caption: Experimental workflow for a forced degradation study.
Caption: Predicted degradation pathways of the target compound.
Validation & Comparative
Validation of 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole Spectral Data: A Comparative Guide
This guide provides a comparative analysis of the spectral data for 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole and its analogues. Due to the limited availability of public experimental spectra for this compound, this guide utilizes data from the closely related compound, 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole, for a detailed comparison. This allows for a robust validation framework based on structural similarities and predictable electronic effects of the substituents.
Summary of Spectral Data
The following tables summarize the key spectral data for 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole, which serves as a primary reference for validating the spectral characteristics of this compound. General spectral data for other nitropyrazole derivatives are also included to provide a broader context for the expected values.
Table 1: 1H NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ) for N-CH3 (ppm) | Chemical Shift (δ) for C-CH3 (ppm) |
| 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole | CDCl3 | 3.75 (s, 3H) | 2.34 (s, 3H) |
| This compound | CDCl3 | Expected ~3.8-4.0 | Expected ~2.4-2.6 |
| 3,5-dimethyl-1-phenyl-1H-pyrazole | CDCl3 | - | 2.25 (s, 6H) |
Note: The nitro group in the 4-position of the target compound is expected to be more electron-withdrawing than the iodo group, which would likely cause a downfield shift (higher ppm) for both methyl proton signals compared to the iodo-analogue.
Table 2: 13C NMR Spectral Data Comparison
| Compound | Solvent | C3 (ppm) | C4 (ppm) | C5 (ppm) | N-CH3 (ppm) | C-CH3 (ppm) |
| 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole | CDCl3 | 150.1 | 68.9 | 141.2 | 37.0 | 14.1 |
| This compound | CDCl3 | ~150 | ~125-135 | ~140 | ~37 | ~14 |
| 4-Nitropyrazole | DMSO | 136.2 | 125.9 | 136.2 | - | - |
Note: The C4 carbon bearing the nitro group is expected to be significantly deshielded (higher ppm) compared to the iodo-substituted carbon. The chemical shifts of the other carbons are expected to be less affected.
Table 3: IR Spectral Data Comparison
| Compound | Sample Prep | Key Vibrational Frequencies (cm-1) |
| 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole | KBr disc | 2923 (C-H stretch), 1497, 1350, 1271, 1107, 1053, 1022, 638 |
| This compound | Expected | ~1550-1500 (asymmetric NO2 stretch), ~1360-1300 (symmetric NO2 stretch), C-H, C-N, C-Cl stretches |
| 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl) | - | 1508 and 1345 (nitro group) |
Note: The most characteristic IR absorption bands for the target compound will be the strong symmetric and asymmetric stretching vibrations of the nitro group.
Table 4: Mass Spectrometry Data Comparison
| Compound | Ionization | Key m/z values |
| 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole | EI, 70 eV | m/z (%) 256/258 (M+, 100/35), 221/223 (M+-Cl, 11/4), 129 (M+-I, 21), 94 (M+-I-Cl, 41) |
| This compound | Predicted | [M+H]+: 176.02213, [M+Na]+: 198.00407[1] |
Note: The mass spectrum of the target compound is expected to show a molecular ion peak and fragmentation patterns corresponding to the loss of the nitro group, chlorine, and methyl groups. The isotopic pattern of chlorine (approximately 3:1 ratio for 35Cl and 37Cl) should be observable for chlorine-containing fragments.
Experimental Protocols
The following are detailed experimental protocols for acquiring the spectral data, based on established methods for similar compounds.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: A 300 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
1H NMR Acquisition:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
13C NMR Acquisition:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., PENDANT, DEPT).
-
Spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, as 13C has a low natural abundance.
-
Relaxation delay: 2-5 seconds.
-
Infrared (IR) Spectroscopy
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Press the powder under high pressure (several tons) to form a transparent or semi-transparent pellet.
-
-
Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000 to 400 cm-1.
-
Acquire a background spectrum of the empty spectrometer to subtract atmospheric contributions.
-
Mass Spectrometry (MS)
-
Instrument: A mass spectrometer with Electron Ionization (EI) or Electrospray Ionization (ESI) capabilities.
-
Sample Introduction:
-
EI: Introduce the sample via a direct insertion probe or a gas chromatograph (GC-MS).
-
ESI: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it via direct infusion or through a liquid chromatograph (LC-MS).
-
-
Acquisition (EI):
-
Electron energy: 70 eV.
-
Mass range: Scan a suitable m/z range (e.g., 40-500 amu).
-
-
Acquisition (ESI):
-
Operate in positive or negative ion mode.
-
Optimize spray voltage and other source parameters for maximum signal intensity.
-
Visualizations
The following diagrams illustrate the general workflow for spectral data validation and the logical relationship of the spectral data to the chemical structure.
Caption: Experimental workflow for the synthesis, purification, and spectral validation of a chemical compound.
Caption: Logical relationship between the chemical structure and the information obtained from different spectroscopic techniques.
References
Comparative Study of the Biological Activity of Nitropyrazole Isomers: A Guide for Researchers
A comprehensive analysis of the biological activities of nitropyrazole isomers is essential for advancing drug discovery and development. The position of the nitro group on the pyrazole ring significantly influences the molecule's physicochemical properties and, consequently, its biological effects. This guide synthesizes available experimental data to provide a comparative overview of the anticancer, antimicrobial, and anti-inflammatory properties of nitropyrazole derivatives, categorized by the isomer of the core structure.
While direct head-to-head comparative studies on the parent 3-nitropyrazole, 4-nitropyrazole, and 5-nitropyrazole molecules are not extensively available in the reviewed literature, this guide collates data from various derivatives to offer insights into their structure-activity relationships. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate further investigation into this promising class of compounds.
Comparative Analysis of Biological Activities
The biological activities of nitropyrazole derivatives are multifaceted, with the position of the nitro substituent playing a critical role. Below is a summary of the observed activities, supported by quantitative data where available.
Anticancer Activity
Nitropyrazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis or the inhibition of key signaling pathways involved in cell proliferation.
Derivatives of 3-nitropyrazole have been incorporated into fused heterocyclic systems and show potent anti-proliferative effects. For instance, a series of 3-nitropyrazolo[5,1-c][1][2][3]benzotriazine derivatives displayed IC₅₀ values in the micromolar range against several human cancer cell lines, suggesting that these compounds may act by inhibiting DNA synthesis[4].
Compounds featuring the 4-nitropyrazole moiety have also been investigated. Notably, a platinum(II) complex, trans-[PtCl₂(1-methyl-4-nitropyrazole)₂], exhibited significant cytotoxicity, in some cases exceeding that of the established anticancer drug cisplatin[5].
| Compound/Derivative | Isomer Position | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3-Nitropyrazolo[5,1-c][1][2][3]benzotriazine derivative (Cpd 3) | 3-Nitro | HCT-8 (colon) | Micromolar range | [Anticancer Drugs, 2005][4] |
| trans-[PtCl₂(1-methyl-4-nitropyrazole)₂] | 4-Nitro | MCF-7 (breast) | < Cisplatin | [Molecules, 2022][5] |
| 3-methyl-6-phenyl-1H-pyrazolo[3,4-d]thiazole-5(6H)-thione | Not specified | Various | 0.033 - 0.442 | [Bioorg. Med. Chem., 2011][6] |
Note: The table presents data on various nitropyrazole derivatives to provide a context for their anticancer potential. Direct comparative IC₅₀ values for the parent isomers were not available in the reviewed literature.
Antimicrobial Activity
Nitropyrazole derivatives have shown broad-spectrum antimicrobial activity against various bacterial and fungal strains. The presence of the nitro group is often crucial for this activity.
A US patent describes a class of 3-nitropyrazole compounds with significant in vitro and in vivo antimicrobial action against bacteria and protozoa, such as Trichomonas and Salmonella[7]. Furthermore, a series of nitrofuran-containing tetrasubstituted pyrazole derivatives demonstrated good antibacterial and antifungal activity[8].
| Compound/Derivative | Isomer Position | Target Microorganism | MIC (µg/mL) | Reference |
| Novel 3-nitropyrazole compounds | 3-Nitro | Bacteria and Protozoa | - | [US Patent 4069330A][7] |
| Nitrofuran-containing 1,3,4,5-tetrasubstituted pyrazole derivative (Cpd 3b) | Not specified | E. coli, S. aureus, C. albicans | - | [Indian J. Chem., 2011][8] |
| 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles | Not specified | A. baumannii (MDR) | 512 - 1024 | [PLoS One, 2021][9] |
Note: MIC (Minimum Inhibitory Concentration) values quantify the antimicrobial efficacy. The presented data is for various derivatives.
Anti-inflammatory Activity
The pyrazole scaffold is a well-known pharmacophore in many anti-inflammatory drugs, with celecoxib being a prominent example. Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is involved in the inflammatory cascade. While specific studies focusing solely on nitropyrazole isomers are limited, the general class of pyrazole derivatives are potent COX inhibitors[1][10][11][12][13][14][15][16]. The introduction of a nitro group can modulate this activity.
Signaling Pathways and Experimental Workflows
Cyclooxygenase (COX) Inhibition Pathway
Many pyrazole derivatives exert their anti-inflammatory effects by inhibiting COX-1 and/or COX-2. These enzymes are key to the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation, pain, and fever. Selective inhibition of COX-2 is a desirable trait to reduce the gastrointestinal side effects associated with non-selective NSAIDs.
Caption: Mechanism of COX inhibition by pyrazole derivatives.
Experimental Workflow: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is indicative of their health and proliferation rate. This assay is widely used to determine the cytotoxic potential of chemical compounds.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are generalized protocols for key assays mentioned in this guide.
MTT Cytotoxicity Assay
This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the nitropyrazole compounds in the appropriate cell culture medium. The final solvent concentration (e.g., DMSO) should be kept below 0.5%. Replace the medium in the wells with the medium containing the test compounds and incubate for a further 24 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.
-
Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth, typically adjusted to a 0.5 McFarland standard.
-
Compound Dilution: Perform serial two-fold dilutions of the nitropyrazole compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized microbial inoculum to each well of the plate. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Reagent Preparation: Prepare a reaction buffer (e.g., Tris-HCl), and solutions of the enzymes (ovine or human COX-1 and COX-2), a heme cofactor, and the substrate (arachidonic acid).
-
Assay Procedure: In a 96-well plate, combine the reaction buffer, enzyme, and various concentrations of the test nitropyrazole compound. Allow a short pre-incubation period.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Detection: The production of prostaglandin G₂ (PGG₂) is measured. This can be done using various methods, including colorimetric or fluorometric assays that detect the peroxidase activity of COX. For example, the oxidation of a chromogenic or fluorogenic substrate can be monitored over time using a plate reader[1][11].
-
Data Analysis: The rate of reaction is calculated, and the percentage of inhibition for each compound concentration is determined relative to a control without an inhibitor. The IC₅₀ values for both COX-1 and COX-2 are then calculated to determine the compound's potency and selectivity[15].
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Nitro-1H-pyrazole | CAS#:26621-44-3 | Chemsrc [chemsrc.com]
- 3. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6 H)-ones and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic activity of 3-nitropyrazolo[5,1-c][1,2,4]benzotriazine derivatives: a new series of anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. US4069330A - Nitropyrazole compounds and anti-microbial compositions - Google Patents [patents.google.com]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial and antibiofilm activity of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles and thiazoles in multidrug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Structure-Activity Relationships of Pyrazole Derivatives: Targeting Inflammation and Cancer
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its versatility allows for a wide range of structural modifications, leading to compounds with diverse pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antimalarial properties.[3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of two distinct classes of pyrazole derivatives: those targeting cyclooxygenase-2 (COX-2) for anti-inflammatory effects and those targeting the epidermal growth factor receptor (EGFR) for anticancer applications. We will delve into the key structural features influencing their biological activity, present quantitative data for comparison, and provide detailed experimental protocols for their evaluation.
Targeting Inflammation: Pyrazole-Based COX-2 Inhibitors
A prominent example of a pyrazole-based anti-inflammatory drug is Celecoxib, a selective COX-2 inhibitor.[5][6] The SAR studies of Celecoxib and its analogs have revealed critical structural requirements for potent and selective COX-2 inhibition.
Key Structural Features for COX-2 Inhibition:
The general structure of 1,5-diarylpyrazole COX-2 inhibitors, like Celecoxib, consists of a central pyrazole ring with aryl groups at the N1 and C5 positions. A key pharmacophore for COX-2 selectivity is the presence of a sulfonamide (-SO2NH2) or a similar group on one of the aryl rings.[7] This group is believed to interact with a secondary pocket in the COX-2 enzyme active site, which is absent in the COX-1 isoform, thereby conferring selectivity.
Core SAR Principles:
-
1,5-Diaryl Substitution: The presence of two aryl rings at the 1 and 5 positions of the pyrazole core is crucial for activity.
-
Sulfonamide Moiety: A benzenesulfonamide group at the para-position of the N1-phenyl ring is a key determinant for COX-2 selectivity.[7]
-
Trifluoromethyl Group: A trifluoromethyl (-CF3) group at the C3 position of the pyrazole ring enhances anti-inflammatory activity.
-
Para-methyl Group: A methyl group at the para-position of the C5-phenyl ring contributes to potent inhibition.
The following diagram illustrates the fundamental SAR principles for pyrazole-based COX-2 inhibitors.
References
- 1. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and evaluation of the anti-inflammatory properties of selenium-derivatives of celecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole and Structurally Related Pyrazole Compounds in Biological Applications
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including antimicrobial and anticancer properties. This guide provides a comparative overview of the potential biological performance of 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole by examining experimental data from structurally similar pyrazole compounds. Due to a lack of direct experimental data for this compound in publicly available research, this guide will focus on derivatives featuring chloro, nitro, and methyl substitutions to infer potential structure-activity relationships and comparative efficacy.
I. Comparative Analysis of Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring. Electron-withdrawing groups, such as nitro and chloro moieties, have been shown to play a crucial role in the antimicrobial efficacy of these compounds.
Table 1: Comparative in vitro Antimicrobial Activity of Substituted Pyrazole Derivatives
| Compound ID | Structure | Test Organism | MIC (µg/mL) | Reference |
| A | 3-(4-chlorophenyl)-4-formyl-1-phenyl-1H-pyrazole | Staphylococcus aureus | 125 | [1] |
| Bacillus subtilis | 250 | [1] | ||
| Escherichia coli | 250 | [1] | ||
| Pseudomonas aeruginosa | 250 | [1] | ||
| B | 1-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)ethan-1-one | Staphylococcus aureus | >250 | [1] |
| Bacillus subtilis | >250 | [1] | ||
| Escherichia coli | >250 | [1] | ||
| Pseudomonas aeruginosa | >250 | [1] | ||
| C | 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Various bacteria | Moderate Activity | [2] |
| D | N'-( (5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-cyanoacetohydrazide | Various bacteria | Moderate Activity | [2] |
| E | Pyrazole derivatives with trifluoromethyl groups | Gram-positive bacteria | - | [3] |
Inference for this compound:
Based on the data presented, the presence of a chloro group at the C5 position and a methyl group at the C3 position (as seen in compounds C and D) confers moderate antibacterial activity. The additional presence of a nitro group at the C4 position in this compound, a strong electron-withdrawing group, could potentially enhance its antimicrobial properties. Further experimental validation is required to confirm this hypothesis.
Experimental Protocols:
Antimicrobial Susceptibility Testing (Broth Microdilution Method) [1]
-
Preparation of Inoculum: Bacterial strains were cultured overnight in Mueller-Hinton broth. The bacterial suspension was then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which were then serially diluted in Mueller-Hinton broth in 96-well microtiter plates.
-
Incubation: An equal volume of the bacterial inoculum was added to each well. The plates were incubated at 37°C for 24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
II. Comparative Analysis of Anticancer Activity
Pyrazole derivatives have been extensively investigated for their potential as anticancer agents. The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation. The substitution pattern on the pyrazole ring is critical in determining their efficacy and selectivity against different cancer cell lines.
Table 2: Comparative in vitro Cytotoxicity of Substituted Pyrazole Derivatives against Cancer Cell Lines
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| F | 1,3-diarylpyrazolone (P7) | A549 (Lung) | Potent Activity | [4][5] |
| NCI-H522 (Lung) | Potent Activity | [4][5] | ||
| G | 1,3-diarylpyrazolone (P11) | A549 (Lung) | Potent Activity | [4][5] |
| NCI-H522 (Lung) | Potent Activity | [4][5] | ||
| H | 3-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | HepG-2 (Liver) | 6.78 | [6] |
| I | 3-(4-chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | HepG-2 (Liver) | 16.02 | [6] |
| J | 3,5-diphenyl-1H-pyrazole (L2) | CFPAC-1 (Pancreatic) | 61.7 ± 4.9 | [7][8] |
| MCF-7 (Breast) | Moderate Activity | [7][8] |
Inference for this compound:
The data from structurally related compounds suggest that the anticancer activity of pyrazoles is highly dependent on the specific substitutions and the cancer cell line being tested. The presence of halogen atoms (chloro and fluoro) on the phenyl rings of pyrazoline derivatives (compounds H and I) has been shown to be favorable for cytotoxicity against HepG-2 cells. The combination of a chloro group at C5 and a nitro group at C4 in this compound might lead to significant cytotoxic activity. The electron-withdrawing nature of these substituents could play a role in the molecule's interaction with biological targets. However, without direct experimental data, this remains a hypothesis.
Experimental Protocols:
MTT Assay for Cytotoxicity [7][8]
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds (typically in DMSO, with the final DMSO concentration kept below 0.5%) for 48 or 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and the formazan crystals were dissolved in DMSO or isopropanol.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.
III. Visualizing Methodologies and Relationships
To better understand the experimental processes and potential structure-activity relationships, the following diagrams are provided.
Caption: General experimental workflows for assessing antimicrobial and anticancer activities.
Caption: Hypothesized structure-activity relationships for this compound.
IV. Conclusion
The data presented in this guide, derived from various studies on substituted pyrazoles, serves as a foundation for formulating hypotheses about the efficacy of this compound. However, it is imperative that these hypotheses are validated through direct experimental testing. Researchers and drug development professionals are encouraged to include this compound in future screening programs to fully elucidate its pharmacological profile and potential as a therapeutic agent.
References
- 1. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 1,3-diarylpyrazolones as potential anticancer agents for non-small cell lung cancer: Synthesis and antiproliferative activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Synthetic Methodologies for Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are a cornerstone of modern medicinal chemistry. Their presence in blockbuster drugs such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant underscores their significance as a "privileged scaffold" in drug discovery.[1][2][3] The versatility of the pyrazole core allows for extensive functionalization, enabling the fine-tuning of pharmacological properties. Consequently, the development of efficient and diverse synthetic routes to access this important heterocycle is a major focus in organic synthesis.[4][5][6]
This guide provides an objective comparison of several key synthetic methodologies for constructing the pyrazole ring. We will evaluate the classic Knorr synthesis, the versatile approach from α,β-unsaturated carbonyls, and the modern, highly regioselective 1,3-dipolar cycloaddition. The performance of each method is supported by experimental data, and detailed protocols for representative reactions are provided.
Comparative Summary of Pyrazole Synthesis Methodologies
| Methodology | Starting Materials | Key Reagents/Catalyst | Typical Conditions | Yield Range (%) | Advantages | Limitations |
| Knorr Synthesis | 1,3-Dicarbonyl Compounds + Hydrazines | Acid catalyst (e.g., Acetic Acid) | Heating in a protic solvent (e.g., ethanol, propanol) | 70–98% | High yields, simple procedure, readily available starting materials.[7][8] | Potential for regioisomeric mixtures with unsymmetrical dicarbonyls; hydrazines can be toxic.[7][9][10] |
| From α,β-Unsaturated Carbonyls | α,β-Unsaturated Aldehydes/Ketones + Hydrazines | Acetic acid, often followed by an oxidizing agent (e.g., I₂, DDQ, MnO₂) | Reflux in solvent (e.g., Acetic Acid, DMF), sometimes requires a separate oxidation step.[2][11] | 60–85% | Readily available starting materials (chalcones); good for 1,3,5-triarylpyrazoles. | Often forms pyrazoline intermediate requiring a separate oxidation step; can have regioselectivity issues.[2][12] |
| 1,3-Dipolar Cycloaddition | Diazo Compounds + Alkynes (or alkyne surrogates) | Often proceeds without a catalyst; can be promoted by base (e.g., Et₃N) or metal catalysts. | Varies from room temperature to heating, depending on substrates. | 70–95% | Excellent regioselectivity; mild reaction conditions; broad substrate scope.[13][14][15] | Diazo compounds can be unstable/hazardous; synthesis of substituted alkynes can be complex.[4] |
Knorr Pyrazole Synthesis
First reported by Ludwig Knorr in 1883, this is the most traditional and straightforward method for pyrazole synthesis.[7] It involves the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent, like a β-ketoester) and a hydrazine derivative, typically under acidic conditions.[9][16][17] The reaction is known for its simplicity, high yields, and the use of readily available starting materials.[8]
The primary challenge arises when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines, which can lead to the formation of a mixture of two regioisomers.[7][9]
Caption: Logical workflow of the Knorr Pyrazole Synthesis.
Experimental Protocol: Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one[8]
-
Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol, 1 equivalent) and phenylhydrazine (6 mmol, 2 equivalents).
-
Solvent and Catalyst: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the vial.
-
Heating: Place the vial on a hot plate with a magnetic stirrer and heat to approximately 100°C for 1 hour.
-
Monitoring: After 1 hour, monitor the reaction's completion by performing a thin-layer chromatography (TLC) analysis to check for the consumption of the starting ketoester.
-
Precipitation: Once the reaction is complete, add water (10 mL) to the hot, stirring solution to induce precipitation of the product.
-
Isolation: Turn off the heat and allow the mixture to cool slowly to room temperature over 30 minutes while stirring. Filter the resulting solid using a Büchner funnel.
-
Purification: Wash the collected product with a small amount of cold water and allow it to air dry to yield the final pyrazolone product. A typical reported yield for a similar reaction is 79%.[10]
Synthesis from α,β-Unsaturated Carbonyl Compounds
This method utilizes the reaction of α,β-unsaturated aldehydes or ketones (such as chalcones) with hydrazine derivatives.[2] The reaction typically proceeds via an initial Michael addition, followed by cyclization and subsequent dehydration to form a pyrazoline intermediate.[11] This pyrazoline is then oxidized to the aromatic pyrazole in a separate step or, in some cases, in situ.[2][12] This approach is particularly useful for synthesizing 1,3,5-triarylpyrazoles from readily prepared chalcones.[2]
Caption: Experimental workflow for pyrazole synthesis from chalcones.
Experimental Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazoles[2]
-
Reaction Setup: A mixture of the α,β-unsaturated ketone (chalcone, 1 equivalent) and phenylhydrazine (1.2 equivalents) is prepared in glacial acetic acid.
-
Oxidizing Agent: Molecular iodine (1.0 equivalent) is added to the mixture.
-
Heating: The reaction mixture is heated to reflux and maintained at that temperature for the required time (typically several hours), while being monitored by TLC.
-
Workup: After cooling to room temperature, the mixture is poured into ice-cold water.
-
Extraction: The aqueous layer is extracted three times with an organic solvent such as ethyl acetate.
-
Purification: The combined organic layers are washed with a sodium thiosulfate solution (to remove excess iodine), followed by brine. The solution is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography to afford the desired pyrazole. A reported yield for this type of reaction is 70%.[2]
1,3-Dipolar Cycloaddition
The [3+2] cycloaddition reaction between a 1,3-dipole (like a diazo compound or a nitrile imine) and a dipolarophile (an alkyne or a strained alkene) is a powerful and modern method for pyrazole synthesis.[1][4][5] This approach offers high regioselectivity, which is a significant advantage over classical condensation methods.[13] Diazo compounds can be generated in situ from precursors like N-tosylhydrazones, enhancing the safety and practicality of the method.[18]
Caption: Schematic of the [3+2] dipolar cycloaddition pathway.
Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted Pyrazoles[14]
-
Hydrazone Formation: To a solution of an aldehyde (1.0 mmol) in methanol (5 mL), add p-toluenesulfonhydrazide (1.0 mmol). The mixture is stirred at room temperature for 1-2 hours until the corresponding tosylhydrazone is formed, as monitored by TLC.
-
Diazo Generation & Cycloaddition: To the crude tosylhydrazone mixture, add the terminal alkyne (1.2 mmol) and potassium carbonate (2.0 mmol).
-
Heating: The reaction mixture is heated to reflux (approximately 65°C) for 12 hours.
-
Workup: After cooling, the solvent is removed under reduced pressure. The residue is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by silica gel column chromatography to give the pure 3,5-disubstituted pyrazole. Yields for this method are reported to be in the range of 71-88%.[14]
References
- 1. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. soc.chim.it [soc.chim.it]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. name-reaction.com [name-reaction.com]
- 17. jk-sci.com [jk-sci.com]
- 18. Pyrazole synthesis [organic-chemistry.org]
A Comparative Guide to Purity Assessment of 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole: HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for pharmaceutical intermediates like 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity analysis due to its high precision and versatility.[2] This guide provides a comparative overview of a proposed HPLC method for this compound against other common analytical techniques, supported by experimental data from related compounds.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for separating, identifying, and quantifying components in a mixture.[3] For the purity assessment of this compound, a reversed-phase HPLC (RP-HPLC) method is proposed, based on established methods for similar nitropyrazole derivatives.[4][5]
Proposed HPLC Method Protocol
This protocol is designed to provide a robust and reproducible method for the purity analysis of this compound.
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
2. Chromatographic Conditions:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation of polar and non-polar impurities.
-
Mobile Phase: A gradient elution of acetonitrile and water (with 0.1% acetic acid or formic acid) is suggested. A starting condition of 35% acetonitrile is proposed, based on methods for similar compounds.[4]
-
Detection Wavelength: 260 nm, based on the analysis of 3,4-dinitropyrazole.[4] A full UV scan of this compound should be performed to determine the optimal detection wavelength.
-
Injection Volume: 10 µL.[4]
3. Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration within the linear range of the method (e.g., 5-500 mg/L).[4]
4. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Workflow for HPLC Purity Assessment
Caption: Workflow of HPLC Purity Analysis.
Comparison with Alternative Purity Assessment Methods
While HPLC is a powerful tool, other analytical techniques can provide complementary information or may be more suitable for specific types of impurities.[6][7] The choice of method depends on the nature of the impurities and the specific requirements of the analysis.[2]
Method Selection Guide
Caption: Decision Tree for Purity Analysis Method Selection.
Quantitative Data Summary
The following table summarizes the key performance characteristics of HPLC and alternative methods for the purity assessment of small molecules.
| Analytical Method | Principle | Typical Sensitivity | Selectivity | Sample Requirements | Primary Application |
| HPLC | Chromatographic separation based on polarity | High (µg/mL to ng/mL)[4] | High | Soluble in mobile phase | Quantitative purity, impurity profiling |
| LC-MS | HPLC coupled with Mass Spectrometry | Very High (ng/mL to pg/mL)[8] | Very High | Soluble in mobile phase | Impurity identification and quantification[7] |
| GC | Chromatographic separation based on volatility | High (ng/mL) | High | Volatile and thermally stable | Analysis of residual solvents and volatile impurities[6] |
| NMR Spectroscopy | Nuclear magnetic resonance of atomic nuclei | Moderate (mg) | High | Soluble in deuterated solvent | Structural elucidation of impurities[3][9] |
| DSC | Measurement of heat flow during thermal transitions | Low (>98% purity)[1] | Low | Crystalline solid | Absolute purity of highly pure substances[1] |
Detailed Comparison of Analytical Techniques
1. Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Advantages: LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, providing molecular weight information that is crucial for identifying unknown impurities.[7][8]
-
Limitations: Quantification can be more complex than with HPLC-UV, and the response may not be linear for all compounds.
2. Gas Chromatography (GC):
-
Advantages: GC is ideal for the analysis of volatile organic impurities, such as residual solvents from the synthesis process.[2][6]
-
Limitations: The sample must be volatile and thermally stable, which may not be suitable for all impurities of this compound.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Advantages: NMR provides detailed structural information about the main component and any impurities present, making it a powerful tool for structural elucidation.[3][9] It can also be used for quantitative analysis (qNMR).
-
Limitations: NMR generally has lower sensitivity compared to chromatographic methods and requires a higher concentration of the sample.
4. Differential Scanning Calorimetry (DSC):
-
Advantages: DSC can determine the absolute purity of a crystalline substance without the need for a reference standard by analyzing the melting peak.[1]
-
Limitations: This method is only applicable to highly pure (>98%), crystalline materials that do not decompose upon melting.[1] It is not suitable for identifying or quantifying specific impurities.
Conclusion
For the routine purity assessment of this compound, a well-developed HPLC method offers the best combination of sensitivity, selectivity, and quantitative accuracy. However, a comprehensive purity profile often requires the use of orthogonal techniques. LC-MS is invaluable for the identification of unknown impurities, while GC is essential for monitoring residual solvents. NMR provides definitive structural information, and DSC can be used to determine the absolute purity of the final, highly purified substance. The selection of the most appropriate analytical technique(s) should be based on the specific goals of the analysis and the stage of drug development.
References
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. ijcpa.in [ijcpa.in]
- 6. biotech-spain.com [biotech-spain.com]
- 7. biomedres.us [biomedres.us]
- 8. pacificbiolabs.com [pacificbiolabs.com]
- 9. pharmasalmanac.com [pharmasalmanac.com]
Unveiling the Cytotoxic Landscape of Pyrazole-Based Drug Candidates: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the cytotoxic performance of various pyrazole-based potential drugs, supported by experimental data from recent studies. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating significant potential as anticancer agents through diverse mechanisms of action. [1][2][3]
This guide summarizes quantitative cytotoxicity data, details common experimental methodologies, and visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of the therapeutic potential of these compounds.
Comparative Cytotoxicity of Pyrazole Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various pyrazole-based compounds against a range of human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC50 value indicates a higher cytotoxic potency.
| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Source |
| Compound 29 | MCF7 (Breast) | 17.12 | - | - | [1] |
| HepG2 (Liver) | 10.05 | - | - | [1] | |
| A549 (Lung) | 29.95 | - | - | [1] | |
| Caco2 (Colon) | 25.24 | - | - | [1] | |
| Compounds 22 & 23 | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | Etoposide | - | [1] |
| Compounds 12, 13, & 14 | MDA-MB-231 (Breast), HepG2 | 3.64 - 16.13 | - | - | [1] |
| Compounds 33 & 34 | HCT116, MCF7, HepG2, A549 | < 23.7 | Doxorubicin | 24.7 - 64.8 | [1] |
| Compound 43 | MCF7 (Breast) | 0.25 | Doxorubicin | 0.95 | [1] |
| Compounds 57 & 58 | HepG2, MCF7, HeLa | 3.11 - 4.91 | Doxorubicin | 4.30 - 5.17 | [1] |
| 4-bromophenyl substituted pyrazole | A549 (Lung) | 8.0 | - | - | [4] |
| HeLa (Cervical) | 9.8 | - | - | [4] | |
| MCF-7 (Breast) | 5.8 | - | - | [4] | |
| Indole C-glycoside hybrids | MCF-7 (Breast) | 0.67 - 4.67 | - | - | [4] |
| Compounds 6b & 6d | HNO-97 (Head and Neck) | 10 - 10.56 | - | - | [5] |
| PYRIND | MCF7 (Breast) | 39.7 ± 5.8 | - | - | [6][7] |
| TOSIND | MDA-MB-231 (Breast) | 17.7 ± 2.7 | - | - | [6][7] |
| Pyrazole 5a | MCF-7 (Breast) | 14 | - | - | [8] |
| Methoxy derivatives 3d,e | MCF-7 (Breast) | 10 - 12 | - | - | [8] |
| Compound 1b | HepG-2 (Liver) | 6.78 | Cisplatin | - | [9] |
| Compound 2b | HepG-2 (Liver) | 16.02 | Cisplatin | - | [9] |
| Compound 9b | HeLa (Cervical) | 7.74 | Cisplatin | 5.28 | [9] |
Experimental Protocols
The evaluation of the cytotoxic activity of pyrazole-based compounds is predominantly carried out using in vitro cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method to assess cell viability.
MTT Assay for Cytotoxicity Screening
1. Cell Culture and Seeding:
-
Human cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.
2. Compound Treatment:
-
The pyrazole-based compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to prepare stock solutions.
-
Serial dilutions of the compounds are prepared in the culture medium to achieve a range of final concentrations.
-
The culture medium from the wells is replaced with the medium containing the test compounds. A vehicle control (DMSO) and a positive control (a known anticancer drug like doxorubicin or cisplatin) are included.
3. Incubation:
4. MTT Addition and Formazan Solubilization:
-
After incubation, the treatment medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well.
-
The plates are incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
The MTT-containing medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
5. Absorbance Measurement and Data Analysis:
-
The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflow
To visually represent the complex biological processes and experimental procedures involved in the assessment of pyrazole-based drugs, the following diagrams have been generated using Graphviz.
Many pyrazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[1][2][3] Some of the frequently targeted pathways include the EGFR, CDK, and PI3K pathways.
The structure-activity relationship studies have consistently shown that modifications to the pyrazole ring can significantly impact the cytotoxic efficacy and selectivity of these compounds.[1][2] The diverse mechanisms of action, including the inhibition of tubulin polymerization, various kinases, and DNA binding, highlight the versatility of the pyrazole scaffold in the design of novel anticancer agents.[1][2][3] Further investigations into the specific molecular targets and pathways will be crucial for the development of next-generation pyrazole-based cancer therapeutics with improved efficacy and reduced toxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. srrjournals.com [srrjournals.com]
- 5. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Substituted Pyrazoles with Nucleophilic Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of substituted pyrazoles with various nucleophilic reagents, supported by experimental data from peer-reviewed literature. Understanding the influence of substituents on the pyrazole core is critical for the rational design of synthetic routes and the development of novel therapeutics. This document summarizes quantitative data, details key experimental protocols, and illustrates reaction mechanisms and workflows to facilitate informed decision-making in your research.
Introduction to Pyrazole Reactivity
The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms. Its electronic structure allows for both nucleophilic and electrophilic character at different positions. The C4 position is generally electron-rich and susceptible to electrophilic attack, while the C3 and C5 positions are more electron-deficient and are the primary sites for nucleophilic attack.[1][2] The lone pair of electrons on the pyridine-like nitrogen (N2) also allows for reactions with electrophiles.
The reactivity of the pyrazole ring is significantly modulated by the nature and position of its substituents. Electron-withdrawing groups (EWGs) generally enhance the electrophilicity of the C3 and C5 positions, making the ring more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) can increase the electron density of the ring system, potentially increasing its nucleophilicity in certain reactions.[1][3] This guide will explore these substituent effects through quantitative data from various nucleophilic substitution reactions.
Comparative Reactivity Data
The following tables summarize the yields of various nucleophilic substitution reactions on substituted pyrazoles, providing a quantitative comparison of their reactivity.
Copper-Catalyzed N-Arylation of Substituted Pyrazoles
The N-arylation of pyrazoles is a fundamental transformation in medicinal chemistry. The following data illustrates the effect of substituents on the aryl halide coupling partner on the reaction yield. Generally, aryl halides with electron-withdrawing groups exhibit higher reactivity.
| Pyrazole Reactant | Aryl Halide | Ligand | Base | Yield (%) | Reference |
| Pyrazole | 4-Iodoacetophenone | N,N'-Dimethylethylenediamine | K₃PO₄ | 95 | --INVALID-LINK-- |
| Pyrazole | 4-Iodotoluene | N,N'-Dimethylethylenediamine | K₃PO₄ | 85 | --INVALID-LINK-- |
| Pyrazole | 4-Bromoacetophenone | N,N'-Dimethylethylenediamine | K₃PO₄ | 88 | --INVALID-LINK-- |
| Pyrazole | 4-Bromotoluene | N,N'-Dimethylethylenediamine | K₃PO₄ | 75 | --INVALID-LINK-- |
| 3,5-Dimethylpyrazole | 4-Iodoanisole | N,N'-Dimethylethylenediamine | K₂CO₃ | 92 | --INVALID-LINK-- |
| 3,5-Dimethylpyrazole | 2-Iodotoluene | N,N'-Dimethylethylenediamine | K₂CO₃ | 81 | --INVALID-LINK-- |
Amination of 4-Halopyrazoles
The introduction of an amino group at the C4 position of the pyrazole ring can be achieved through palladium or copper-catalyzed cross-coupling reactions. The nature of the halogen atom on the pyrazole ring significantly impacts the reaction efficiency.
| 4-Halopyrazole | Amine | Catalyst | Ligand | Base | Yield (%) | Reference |
| 4-Iodo-1-tritylpyrazole | Allylamine | CuI (20 mol%) | 2-Isopropoxybenzoic acid | t-BuOK | 72 | --INVALID-LINK-- |
| 4-Bromo-1-tritylpyrazole | Allylamine | CuI (20 mol%) | 2-Isopropoxybenzoic acid | t-BuOK | 66 | --INVALID-LINK-- |
| 4-Chloro-1-tritylpyrazole | Allylamine | CuI (20 mol%) | 2-Isopropoxybenzoic acid | t-BuOK | No Reaction | --INVALID-LINK-- |
| 4-Bromo-1-tritylpyrazole | Benzylamine | Pd(dba)₂ | tBuDavePhos | NaOtBu | 60 | --INVALID-LINK-- |
Microwave-Assisted Synthesis of Tetra-Substituted Pyrazoles
This method allows for the rapid synthesis of complex pyrazoles. The yields are generally high, demonstrating the efficiency of microwave-assisted synthesis in these nucleophilic addition-cyclization reactions.
| Nitrile Precursor | Nucleophile | Product | Yield (%) | Reference |
| 2-cyano-3,3-bis(methylthio)acrylonitrile | Hydrazine hydrate | 5-amino-3-(methylthio)-1H-pyrazole-4-carbonitrile | 90.1 | --INVALID-LINK-- |
| 2-cyano-3,3-bis(methylthio)acrylonitrile | Methylhydrazine | 5-amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carbonitrile | 85.3 | --INVALID-LINK-- |
| 2-cyano-3,3-bis(methylthio)acrylonitrile | Phenylhydrazine | 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile | 88.7 | --INVALID-LINK-- |
| 2-cyano-3,3-bis(methylthio)acrylonitrile | Thiosemicarbazide | 5-amino-3-(methylthio)-1H-pyrazole-4-carbothioamide | 75.2 | --INVALID-LINK-- |
| Ethyl 2-cyano-3,3-bis(methylthio)acrylate | Hydrazine hydrate | Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate | 82.4 | --INVALID-LINK-- |
| Ethyl 2-cyano-3,3-bis(methylthio)acrylate | Phenylhydrazine | Ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate | 86.9 | --INVALID-LINK-- |
Reaction Mechanisms and Workflows
Visualizing the reaction pathways and experimental setups can aid in understanding the underlying principles of pyrazole reactivity and in designing new experiments.
Caption: Generalized mechanism for SNAr on 4-halopyrazoles.
Caption: Workflow for Cu-catalyzed N-arylation of pyrazoles.
Experimental Protocols
General Procedure for Copper-Catalyzed N-Arylation of Pyrazoles
This protocol is adapted from the work of Buchwald and colleagues.[4][5][6][7]
Materials:
-
Copper(I) iodide (CuI)
-
Substituted pyrazole
-
Aryl halide (iodide or bromide)
-
N,N'-Dimethylethylenediamine (or other suitable diamine ligand)
-
Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃)
-
Anhydrous solvent (e.g., dioxane or toluene)
-
Schlenk tube or sealed vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add CuI (5-10 mol%), the pyrazole (1.0 mmol), and the base (2.0 mmol).
-
Add the diamine ligand (10-20 mol%) and the anhydrous solvent (3 mL).
-
Add the aryl halide (1.2 mmol) to the reaction mixture.
-
Seal the Schlenk tube and heat the mixture in a preheated oil bath at 110 °C for 24 hours with vigorous stirring.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a short pad of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylpyrazole.
General Procedure for Microwave-Assisted Synthesis of Tetra-Substituted Pyrazoles
This procedure is based on the method described by de Oliveira and coworkers for the synthesis of highly substituted pyrazoles.
Materials:
-
Substituted ketene dithioacetal (e.g., 2-cyano-3,3-bis(methylthio)acrylonitrile)
-
Nucleophile (e.g., hydrazine hydrate, methylhydrazine, phenylhydrazine, or thiosemicarbazide)
-
Ethanol
-
Microwave reactor vial
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, dissolve the ketene dithioacetal (1.0 mmol) and the nucleophile (1.0 mmol) in ethanol (3 mL).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a constant temperature of 80 °C for 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Conclusion
The reactivity of the pyrazole ring with nucleophiles is highly dependent on the substitution pattern of both the pyrazole itself and the reacting partner. Electron-withdrawing groups on an aryl halide facilitate N-arylation, while the choice of halogen at the C4 position of the pyrazole dictates the success of amination reactions. Microwave-assisted synthesis offers a rapid and efficient route to highly substituted pyrazoles. The provided data and protocols serve as a valuable resource for chemists aiming to synthesize and functionalize pyrazole-containing molecules for applications in drug discovery and materials science. Further quantitative studies on a broader range of substituted pyrazoles reacting with a standardized set of nucleophiles would be beneficial for developing more predictive models of reactivity.
References
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
investigating the cross-reactivity of 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole analogs
For: Researchers, scientists, and drug development professionals.
Disclaimer: This guide provides a comparative framework for assessing the cross-reactivity of pyrazole-based kinase inhibitors. Due to the limited availability of public data for 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole, this document uses a representative pyrazole analog, a potent JAK inhibitor, to illustrate the principles of cross-reactivity analysis, data presentation, and experimental methodologies. The data presented herein is for illustrative purposes and is synthesized from published research on similar pyrazole derivatives.
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential in oncology, inflammation, and autoimmune diseases. While the on-target potency of these inhibitors is a primary focus of drug discovery, understanding their cross-reactivity, or off-target effects, is equally critical for predicting potential toxicities and identifying opportunities for polypharmacology. This guide offers an objective comparison of a representative pyrazole-based Janus kinase (JAK) inhibitor against a panel of related kinases, supported by standardized experimental protocols and visual workflows to aid in the comprehensive evaluation of pyrazole analogs.
Quantitative Cross-Reactivity Data
The inhibitory activity of a representative 4-amino-(1H)-pyrazole derivative was assessed against a panel of kinases to determine its selectivity profile. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%, are summarized in the table below. Lower IC50 values indicate higher potency.
| Target Kinase | Representative Pyrazole Analog IC50 (nM) | Reference Inhibitor (Ruxolitinib) IC50 (nM) |
| JAK1 | 3.4 | 3.3 |
| JAK2 | 2.2 | 2.8 |
| JAK3 | 3.5 | 428 |
| TYK2 | 19 | 19 |
| Aurora Kinase A | > 10,000 | - |
| CDK2 | > 10,000 | - |
| p38α | > 10,000 | - |
Data is illustrative and compiled from representative pyrazole-based JAK inhibitors found in the literature for comparative purposes.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.
1. In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
-
Reagents and Materials:
-
Recombinant human kinases (e.g., JAK1, JAK2, JAK3)
-
Substrate peptide (specific for each kinase)
-
ATP (at the Km concentration for each kinase)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (pyrazole analog) and reference inhibitor, serially diluted in DMSO
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well white assay plates
-
-
Procedure:
-
Add 2.5 µL of 2X kinase/substrate solution to each well of the 384-well plate.
-
Add 0.5 µL of the serially diluted test compound or reference inhibitor to the appropriate wells. The final DMSO concentration should be kept below 1%.
-
Initiate the kinase reaction by adding 2 µL of 2.5X ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 values using a non-linear regression curve fit.
-
2. Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability.
-
Reagents and Materials:
-
Human cell line expressing the target kinase (e.g., HEL cells for JAK2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Test compound and reference inhibitor, serially diluted
-
96-well clear tissue culture plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 100 µL of culture medium containing serial dilutions of the test compound or reference inhibitor to the wells.
-
Incubate for an additional 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully aspirate the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).
-
Visualizations
Experimental Workflow for Kinase Inhibitor Cross-Reactivity Profiling
Caption: Workflow for determining the cross-reactivity of a pyrazole analog.
JAK/STAT Signaling Pathway
Caption: Simplified diagram of the JAK/STAT signaling pathway.
Safety Operating Guide
Navigating the Disposal of 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole: A Guide for Laboratory Professionals
The primary route for the disposal of 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole is through a licensed chemical destruction facility.[1] This typically involves incineration at high temperatures with flue gas scrubbing to neutralize harmful combustion products.[1] It is imperative to avoid contaminating water sources, foodstuffs, and animal feed with this chemical.[1]
Essential Disposal Procedures
Prior to disposal, all waste containers must be clearly labeled with "HAZARDOUS WASTE" and the full chemical name. When preparing for waste pickup, ensure containers are securely capped and segregated from incompatible materials.
Spill Management: In the event of a spill, evacuate personnel from the immediate area.[1] Remove all sources of ignition and use spark-proof tools for cleanup.[1] Personal protective equipment (PPE), including chemical-impermeable gloves, should be worn.[1] The spilled material should be collected in a suitable, closed container for disposal.[1]
Quantitative Data Summary
As no specific experimental data for this compound is available, the following table provides a general overview of key considerations for its disposal based on related compounds.
| Parameter | Guideline | Source |
| Disposal Method | Licensed Chemical Destruction Plant / Controlled Incineration | [1] |
| Container Labeling | "HAZARDOUS WASTE", Chemical Name, Percent Composition | [2] |
| Spill Cleanup | Use spark-proof tools and explosion-proof equipment. | [1] |
| Environmental Precautions | Do not let the chemical enter drains. | [1] |
Experimental Protocols
Given the lack of specific degradation or neutralization protocols for this compound, no detailed experimental methodologies can be cited. The recommended protocol is to transfer the waste to a licensed disposal company that can manage its destruction in a controlled and compliant manner.
Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound.
References
Personal protective equipment for handling 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data is unavailable, compounds with chloro and nitro functional groups on an aromatic ring should be handled as potentially hazardous. The primary risks include inhalation of dust, skin and eye contact, and ingestion. A cautious approach to handling is essential.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves for integrity before each use and change them immediately if contaminated.[1] | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles are mandatory. A face shield should be worn in addition to goggles if there is a splash hazard.[1] | To protect eyes from dust particles and splashes. |
| Skin and Body Protection | A flame-resistant lab coat should be worn at all times and kept fully buttoned.[1] For tasks with a higher risk of splashes or spills, a chemical-resistant apron is recommended. | To protect skin from accidental contact and contamination of personal clothing. |
| Respiratory Protection | All handling of the solid compound should be conducted in a certified chemical fume hood. If a fume hood is not available or if dust is generated, a NIOSH-approved respirator with an appropriate particulate filter is necessary. | To prevent inhalation of the chemical, which could be harmful. |
Operational Plan: Safe Handling and Storage
A systematic approach is crucial when working with 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole.
Experimental Workflow
Caption: Workflow for handling this compound.
Step-by-Step Guidance:
-
Preparation and Engineering Controls:
-
All manipulations of the solid chemical should occur within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Ensure that an eyewash station and a safety shower are readily accessible.[2]
-
Gather all necessary equipment, such as spatulas, weigh boats, and reaction vessels, and place them inside the fume hood.
-
-
Weighing and Transfer:
-
When weighing the compound, use a tared weigh boat inside the fume hood to contain any dust.
-
Handle the container with care to avoid generating dust.[3]
-
Slowly transfer the weighed solid into the reaction vessel.
-
-
During the Experiment:
-
Storage:
Emergency and Disposal Plan
Spill Management Protocol:
In the event of a spill, follow these steps:
-
Evacuate: Evacuate non-essential personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is within a fume hood, keep it running.
-
Don PPE: Put on the appropriate PPE, including respiratory protection.
-
Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.[4] For a liquid spill, use an inert absorbent material.
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.
-
Dispose: All spill cleanup materials should be disposed of as hazardous waste.
First Aid Measures
Table 2: First Aid Procedures
| Exposure Route | Action |
| Inhalation | Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and get medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a doctor immediately. |
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.
Caption: Decision tree for chemical waste disposal.
Disposal Protocols:
-
Contaminated Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be considered hazardous waste.[6] These should be collected in a designated, labeled, and sealed container.
-
Contaminated Liquid Waste: Unused solutions and the first rinse of emptied containers should be collected as hazardous waste. Do not dispose of this chemical down the drain.[6]
-
Container Disposal: Empty containers must be rinsed thoroughly. The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinses may be discarded as non-hazardous waste, depending on institutional policies.
-
Professional Disposal: All hazardous waste must be disposed of through your institution's EHS department or a licensed chemical waste disposal contractor.[6] Ensure that all waste containers are properly labeled with "Hazardous Waste" and a complete list of their contents.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
